molecular formula C39H50N5O19P B15578327 Caffeic acid-pYEEIE

Caffeic acid-pYEEIE

Katalognummer: B15578327
Molekulargewicht: 923.8 g/mol
InChI-Schlüssel: OLKLXQPYJYPETQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Caffeic acid-pYEEIE is a useful research compound. Its molecular formula is C39H50N5O19P and its molecular weight is 923.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C39H50N5O19P

Molekulargewicht

923.8 g/mol

IUPAC-Name

2-[[2-[[4-carboxy-2-[[4-carboxy-2-[[2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)

InChI-Schlüssel

OLKLXQPYJYPETQ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Caffeic Acid-pYEEIE: A Potent Inhibitor of the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src Homology 2 (SH2) domain is a structurally conserved protein domain that plays a pivotal role in intracellular signaling pathways. It functions by recognizing and binding to specific phosphotyrosine (pY) motifs on target proteins, thereby mediating protein-protein interactions and orchestrating a wide range of cellular processes, including cell growth, proliferation, differentiation, and migration. The dysregulation of SH2 domain-mediated signaling is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. Caffeic acid-pYEEIE has emerged as a potent phosphopeptide ligand that specifically inhibits the Src SH2 domain, offering a promising avenue for the development of novel targeted therapies. This technical guide provides an in-depth overview of this compound, including its binding affinity, the experimental protocols used for its characterization, and its role in the context of the Src signaling pathway.

Quantitative Analysis of Binding Affinity

The inhibitory potency of this compound against the Src SH2 domain has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) value provides a measure of the concentration of the inhibitor required to reduce the binding of a fluorescently labeled probe to the Src SH2 domain by 50%.

InhibitorTargetAssay MethodIC50 (nM)Ki (nM)Reference
This compoundSrc SH2 DomainFluorescence Polarization42N/A[1]
Ac-pYEEIESrc SH2 DomainNot Specified~1260N/A[1]

Note: The Ki (inhibition constant) is a more direct measure of binding affinity. While a specific Ki value for this compound was not found in the reviewed literature, it can be calculated from the IC50 value if the experimental conditions, such as the concentration of the fluorescent probe and the Src SH2 protein, are known. This compound demonstrates a 30-fold higher affinity for the Src SH2 domain compared to the related phosphopeptide, N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE)[1].

Experimental Protocols

The characterization of Src SH2 domain inhibitors like this compound relies on robust and sensitive experimental methodologies. Fluorescence polarization (FP) is a widely used technique for studying protein-ligand interactions in solution.

Fluorescence Polarization (FP) Competition Assay

This assay is employed to determine the IC50 value of a competitive inhibitor. It measures the ability of the unlabeled inhibitor (this compound) to displace a fluorescently labeled probe from the Src SH2 domain.

Materials:

  • Purified recombinant Src SH2 domain protein

  • Fluorescently labeled probe peptide with high affinity for the Src SH2 domain (e.g., a fluorescein-labeled pYEEI peptide)

  • This compound (unlabeled inhibitor)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Microplates (e.g., 96-well or 384-well black plates)

  • Plate reader equipped with fluorescence polarization optics

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution containing a fixed concentration of the fluorescently labeled probe and the Src SH2 domain in the assay buffer. The concentrations of the probe and protein should be optimized to yield a stable and significant polarization signal.

  • Assay Setup: To the microplate wells, add the serially diluted this compound. Subsequently, add the fluorescent probe and Src SH2 domain mixture to all wells. Include control wells containing only the fluorescent probe (for background measurement) and wells with the probe and SH2 domain but no inhibitor (for maximum polarization signal).

  • Incubation: Incubate the plate at room temperature for a sufficient period to allow the binding reaction to reach equilibrium (typically 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used on the probe.

  • Data Analysis:

    • Subtract the background fluorescence polarization (from wells with probe only) from all other readings.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the maximum fluorescence polarization signal.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.

General Steps for Solid-Phase Phosphopeptide Synthesis:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).

  • Amino Acid Coupling: Sequentially couple the protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(PO(OBzl)OH)-OH) to the resin. Each coupling step is followed by a deprotection step to remove the Fmoc group from the N-terminus, allowing for the addition of the next amino acid.

  • Caffeic Acid Coupling: After the final amino acid is coupled and deprotected, caffeic acid is coupled to the N-terminus of the peptide.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

  • Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.

Signaling Pathways and Mechanisms

The Src family of non-receptor tyrosine kinases are key regulators of numerous signaling pathways that control fundamental cellular processes. The SH2 domain is integral to the function of Src, mediating its interaction with upstream activators and downstream substrates.

Src Signaling Pathway and Inhibition by this compound

Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_src Src Kinase Regulation cluster_downstream Downstream Signaling Cascades cluster_response Cellular Responses RTK Receptor Tyrosine Kinase (RTK) Src_inactive Src (Inactive) pY527 RTK->Src_inactive pY motif Integrin Integrins Integrin->Src_inactive pY motif GPCR GPCRs GPCR->Src_inactive pY motif Src_active Src (Active) Src_inactive->Src_active Dephosphorylation of pY527 Src_active->Src_inactive CSK Phosphorylation FAK FAK Src_active->FAK Ras_MAPK Ras-MAPK Pathway Src_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src_active->PI3K_Akt STAT3 STAT3 Src_active->STAT3 Inhibitor This compound Inhibitor->Src_active Binds to SH2 domain & Blocks pY binding Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Src signaling and its inhibition by this compound.

Mechanism of Action:

Src kinases are maintained in an inactive state through an intramolecular interaction where the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) at the C-terminus of the kinase[2][3]. Activation of Src occurs upon dephosphorylation of Tyr527, which disrupts this autoinhibitory conformation. This allows the SH2 domain to bind to phosphotyrosine motifs on other proteins, leading to the initiation of downstream signaling cascades.

This compound acts as a competitive inhibitor by mimicking the natural phosphopeptide ligands of the Src SH2 domain. It binds with high affinity to the pY-binding pocket of the SH2 domain, thereby preventing the interaction of Src with its upstream activators and downstream substrates. This blockade of SH2 domain-mediated interactions effectively abrogates Src signaling, leading to the inhibition of cellular processes that are dependent on Src activity, such as proliferation, migration, and survival.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow Start Start: Identify Potential Src SH2 Inhibitor Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification by RP-HPLC Synthesis->Purification Characterization Characterization by Mass Spectrometry Purification->Characterization Binding_Assay In Vitro Binding Assay (Fluorescence Polarization) Characterization->Binding_Assay Data_Analysis IC50 Determination and Ki Calculation Binding_Assay->Data_Analysis Cellular_Assays Cell-Based Assays (e.g., Proliferation, Migration) Data_Analysis->Cellular_Assays Downstream_Analysis Analysis of Downstream Src Signaling Cellular_Assays->Downstream_Analysis End Lead Compound for Further Development Downstream_Analysis->End

Caption: Workflow for characterizing Src SH2 domain inhibitors.

Conclusion

This compound is a high-affinity inhibitor of the Src SH2 domain that serves as a valuable tool for studying Src-mediated signaling and as a lead compound for the development of targeted cancer therapeutics. Its ability to potently and selectively disrupt the protein-protein interactions governed by the Src SH2 domain underscores the potential of targeting this critical signaling node. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and drug development efforts in this promising area.

References

The Biological Activity of Caffeic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Caffeic acid-pYEEIE: Information regarding the specific biological activity of this compound is limited in publicly available scientific literature. It has been identified as a non-phosphopeptide inhibitor that exhibits a potent binding affinity for the GST-Lck-SH2 domain and as a phosphopeptide ligand for the Src SH2 domain, with a reported IC50 value of 42 nM for the latter. Due to the scarcity of comprehensive data on this compound, this guide will focus on the extensively studied parent compound, Caffeic Acid (CA), and its well-characterized derivative, Caffeic Acid Phenethyl Ester (CAPE), to provide a thorough understanding of the biological activities associated with this class of molecules.

Introduction to Caffeic Acid and its Derivatives

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plants and a significant component of the human diet through the consumption of fruits, vegetables, coffee, and wine.[1][2] Caffeic acid and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), are recognized for their broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] These activities stem from their ability to modulate various cellular signaling pathways. This technical guide provides an in-depth overview of the biological activities of Caffeic Acid and CAPE, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.

Quantitative Data on Biological Activities

The biological activities of Caffeic Acid and CAPE have been quantified in numerous studies. The following tables summarize key IC50 values and other quantitative measures of their effects.

Table 1: In Vitro Cytotoxicity of Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell Lines
CompoundCell LineAssayIncubation Time (h)IC50 Value
Caffeic AcidMCF-7 (Breast Cancer)XTT24>100 µM
Caffeic AcidMCF-7 (Breast Cancer)NR24>100 µM
Caffeic AcidMCF-7 (Breast Cancer)SRB24>100 µM
CAPEMCF-7 (Breast Cancer)XTT2450.2 µM
CAPEMCF-7 (Breast Cancer)NR2445.1 µM
CAPEMCF-7 (Breast Cancer)SRB2448.9 µM
CAPEHEp2 (Laryngeal Carcinoma)MTT7223.8 ± 0.7 µM[4]
Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives
CompoundAssayCell LineIC50 Value (µM)
Caffeic acid methyl esterNO Production InhibitionRAW 264.721.0
Caffeic acid ethyl esterNO Production InhibitionRAW 264.712.0
Caffeic acid butyl esterNO Production InhibitionRAW 264.78.4
Caffeic acid octyl esterNO Production InhibitionRAW 264.72.4
Caffeic acid benzyl (B1604629) esterNO Production InhibitionRAW 264.710.7
CAPENO Production InhibitionRAW 264.74.80

Key Signaling Pathways Modulated by Caffeic Acid and CAPE

Caffeic acid and CAPE exert their biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Inhibition of the JAK-STAT3 Signaling Pathway

Both Caffeic Acid and CAPE have been shown to inhibit the Janus kinase (JAK)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[2][5][6] Inhibition of this pathway leads to the downregulation of anti-apoptotic and proliferative markers.[5]

JAK_STAT3_Inhibition Inhibition of JAK-STAT3 Signaling by Caffeic Acid/CAPE UVB/IL-6 UVB/IL-6 Receptor Receptor UVB/IL-6->Receptor JAK1 JAK1 Receptor->JAK1 STAT3 STAT3 JAK1->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus dimerizes & translocates Proliferation & Anti-apoptosis Proliferation & Anti-apoptosis Nucleus->Proliferation & Anti-apoptosis activates transcription of PCNA, Cyclin-D1, Bcl2, Bcl-xl CA/CAPE CA/CAPE CA/CAPE->JAK1 inhibits CA/CAPE->STAT3 inhibits phosphorylation NFkB_Inhibition Inhibition of NF-κB Signaling by CAPE Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Inflammatory Response Inflammatory Response Nucleus->Inflammatory Response activates transcription of pro-inflammatory genes CAPE CAPE CAPE->IKK inhibits CAPE_Synthesis_Workflow Workflow for CAPE Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification Caffeic Acid Caffeic Acid Reflux with SOCl2 Reflux with SOCl2 Caffeic Acid->Reflux with SOCl2 Caffeoyl Chloride Caffeoyl Chloride Reflux with SOCl2->Caffeoyl Chloride React with Phenethyl Alcohol & Pyridine React with Phenethyl Alcohol & Pyridine Caffeoyl Chloride->React with Phenethyl Alcohol & Pyridine Crude CAPE Crude CAPE React with Phenethyl Alcohol & Pyridine->Crude CAPE Silica Gel Chromatography Silica Gel Chromatography Crude CAPE->Silica Gel Chromatography Pure CAPE Pure CAPE Silica Gel Chromatography->Pure CAPE

References

An In-depth Technical Guide on the Structure and Synthesis of Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the structure, physicochemical properties, and a proposed synthetic route for the novel conjugate molecule, Caffeic acid-pYEEIE. This molecule incorporates caffeic acid, a well-known antioxidant, and a phosphorylated pentapeptide (pYEEIE), suggesting its potential as a modulator of protein-protein interactions in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Physicochemical Properties

This compound is a conjugate formed by an amide linkage between the carboxylic acid group of caffeic acid and the N-terminal amine of the pentapeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid).

Chemical Structure:

The IUPAC name for this molecule is (2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid[1].

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₉H₅₀N₅O₁₉PPubChem[1]
Molecular Weight923.8 g/mol PubChem[1]
XLogP3-AA-0.4PubChem[1]
Hydrogen Bond Donor Count12PubChem[1]
Hydrogen Bond Acceptor Count21PubChem[1]
Rotatable Bond Count25PubChem[1]
Exact Mass923.28376138 DaPubChem[1]
Monoisotopic Mass923.28376138 DaPubChem[1]
Topological Polar Surface Area402 ŲPubChem[1]
Heavy Atom Count64PubChem[1]
Formal Charge0PubChem[1]
Complexity1730PubChem[1]

Proposed Synthesis Protocol

2.1. Synthesis of the pYEEIE Pentapeptide via Solid-Phase Peptide Synthesis (SPPS)

The protected pentapeptide can be synthesized on a solid support resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or chlorotrityl resin for a C-terminal carboxylic acid[2][3]. The synthesis proceeds from the C-terminus to the N-terminus[3][4][5].

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Ile-OH

  • Fmoc-Tyr(PO(OBzl)OH)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Glutamic Acid): Dissolve Fmoc-Glu(OtBu)-OH, HBTU, and DIPEA in DMF. Add this solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Iterative Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and finally Fmoc-Tyr(PO(OBzl)OH)-OH.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (e.g., 94:1:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu and OBzl).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude pYEEIE peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

2.2. Conjugation of Caffeic Acid to the pYEEIE Peptide

This step involves the formation of an amide bond between the carboxylic acid of caffeic acid and the N-terminal amine of the purified pYEEIE peptide in a solution phase reaction[4].

Materials:

  • Purified pYEEIE peptide

  • Caffeic acid

  • HBTU

  • DIPEA

  • Anhydrous DMF

Protocol:

  • Activation of Caffeic Acid: Dissolve caffeic acid, HBTU, and DIPEA in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group of caffeic acid.

  • Conjugation Reaction: Dissolve the purified pYEEIE peptide in anhydrous DMF and add it to the activated caffeic acid solution. Let the reaction proceed overnight at room temperature with gentle stirring.

  • Purification of the Conjugate: Purify the crude this compound conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or LC-MS) and HPLC.

  • Lyophilization: Lyophilize the final purified product to obtain a stable powder.

Experimental Workflow for Synthesis and Purification:

G Synthesis and Purification Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage and Peptide Purification cluster_2 Conjugation and Final Purification Resin_Swelling Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection1 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Fmoc_Deprotection1->Coupling_Glu Fmoc_Deprotection2 Fmoc Deprotection Coupling_Glu->Fmoc_Deprotection2 Coupling_Ile Couple Fmoc-Ile-OH Fmoc_Deprotection2->Coupling_Ile Fmoc_Deprotection3 Fmoc Deprotection Coupling_Ile->Fmoc_Deprotection3 Coupling_Glu2 Couple Fmoc-Glu(OtBu)-OH Fmoc_Deprotection3->Coupling_Glu2 Fmoc_Deprotection4 Fmoc Deprotection Coupling_Glu2->Fmoc_Deprotection4 Coupling_Glu3 Couple Fmoc-Glu(OtBu)-OH Fmoc_Deprotection4->Coupling_Glu3 Fmoc_Deprotection5 Fmoc Deprotection Coupling_Glu3->Fmoc_Deprotection5 Coupling_pTyr Couple Fmoc-Tyr(PO(OBzl)OH)-OH Fmoc_Deprotection5->Coupling_pTyr Final_Deprotection Final Fmoc Deprotection Coupling_pTyr->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification_Peptide RP-HPLC Purification of pYEEIE Precipitation->Purification_Peptide Lyophilization_Peptide Lyophilization Purification_Peptide->Lyophilization_Peptide Conjugation Conjugate to pYEEIE Lyophilization_Peptide->Conjugation Activation_CA Activate Caffeic Acid Activation_CA->Conjugation Purification_Final RP-HPLC Purification of Conjugate Conjugation->Purification_Final Characterization Mass Spec & HPLC Analysis Purification_Final->Characterization Lyophilization_Final Final Lyophilization Characterization->Lyophilization_Final

Caption: A flowchart illustrating the major steps for the synthesis of this compound.

Hypothetical Signaling Pathway Involvement

The presence of a phosphotyrosine (pY) residue in the this compound structure strongly suggests its potential to interact with proteins containing phosphotyrosine-binding domains, such as the Src Homology 2 (SH2) domain. SH2 domains are critical components of many intracellular signaling pathways, recognizing and binding to specific phosphotyrosine-containing sequences, thereby mediating protein-protein interactions and downstream signaling events.

A potential application of this compound could be as a competitive inhibitor of SH2 domain-mediated interactions. By mimicking the natural phosphopeptide ligand, it could block the binding of signaling proteins, thus modulating the pathway.

Hypothetical Signaling Pathway Inhibition:

G Hypothetical Inhibition of SH2 Domain Signaling cluster_0 Normal Signaling cluster_1 Inhibition by this compound Receptor Receptor Tyrosine Kinase Phosphorylation Autophosphorylation Receptor->Phosphorylation Activation Ligand Growth Factor Ligand->Receptor SH2_Protein SH2 Domain Protein Phosphorylation->SH2_Protein Recruitment SH2_Protein_Inhibited SH2 Domain Protein Phosphorylation->SH2_Protein_Inhibited Binding Blocked Downstream Downstream Signaling SH2_Protein->Downstream Activation Inhibitor This compound Inhibitor->SH2_Protein_Inhibited Competitive Binding No_Downstream Inhibition of Downstream Signaling SH2_Protein_Inhibited->No_Downstream

Caption: A diagram showing the hypothetical role of this compound in blocking SH2 domain recruitment.

References

An In-depth Technical Guide to the Discovery and Characterization of Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeic acid-pYEEIE is a novel, non-phosphopeptide mimetic that has demonstrated potent and selective inhibitory activity against the Src Homology 2 (SH2) domain of Lymphocyte-specific protein tyrosine kinase (Lck). As a critical component of T-cell receptor (TCR) signaling, Lck represents a key therapeutic target for a range of immunological disorders and certain cancers. This document provides a comprehensive overview of the discovery, characterization, and proposed mechanism of action of this compound, intended to serve as a technical resource for researchers in the fields of signal transduction and drug discovery.

Discovery and Rationale

The development of this compound was predicated on the strategy of modifying a known phosphopeptide ligand to enhance its binding affinity and drug-like properties. The parent phosphopeptide, pYEEIE (N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu), is a known binder to the SH2 domain of Src family kinases. The discovery process involved the chemical conjugation of various commercially available hydroxyl aromatic acids to the N-terminus of the pYEEIE peptide. This library of modified peptides was then screened for enhanced binding affinity to the GST-Lck-SH2 domain. Among the tested compounds, this compound emerged as the most potent inhibitor, exhibiting a significantly increased binding activity compared to the original acetylated phosphopeptide[1].

Quantitative Data Summary

The inhibitory activity of this compound has been primarily characterized by its binding affinity for the SH2 domain of Lck. While the initial discovery highlighted its potent activity, further characterization has provided specific quantitative metrics. The available data is summarized in the table below.

CompoundTarget DomainAssay TypeIC50 (nM)Relative Binding Affinity vs. Ac-pYEEIEReference
This compoundGST-Lck-SH2ELISA42~30-fold higher[1]
Ac-pYEEIEGST-Lck-SH2ELISANot Reported1x[1]
This compoundGST-Src-SH2ELISAData Not AvailableSimilar to GST-Lck-SH2[1]
This compoundGST-Fyn-SH2ELISAData Not AvailableSimilar to GST-Lck-SH2[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis (SPPS) for the pYEEIE peptide backbone, followed by the solution-phase conjugation of caffeic acid.

a) Solid-Phase Synthesis of the pYEEIE Peptide:

  • Resin: Rink Amide MBHA resin is used as the solid support.

  • Amino Acid Derivatives: Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(PO(OBzl)OH)-OH) are used.

  • Coupling: Amino acid coupling is performed using HBTU/HOBt as activating agents in the presence of DIPEA in DMF. Each coupling step is monitored for completion using a Kaiser test.

  • Deprotection: The Fmoc protecting group is removed using 20% piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5).

  • Purification: The crude peptide is purified by reverse-phase HPLC on a C18 column. The purity and identity of the pYEEIE peptide are confirmed by mass spectrometry.

b) Conjugation of Caffeic Acid:

  • The purified pYEEIE peptide is dissolved in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).

  • Caffeic acid is activated by conversion to its N-hydroxysuccinimide (NHS) ester using NHS and a carbodiimide (B86325) such as EDC.

  • The activated Caffeic acid-NHS ester is added to the peptide solution and allowed to react at room temperature for several hours to form a stable amide bond with the N-terminal amine of the peptide.

  • Final Purification: The resulting this compound conjugate is purified by reverse-phase HPLC to remove unreacted starting materials and byproducts. The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

SH2 Domain Binding Affinity Assay (ELISA-based)

The binding affinity of this compound to the GST-Lck-SH2 domain is determined using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Plate Coating: A 96-well microtiter plate is coated with a biotinylated phosphopeptide known to bind the Lck-SH2 domain (e.g., Biotin-EPQpYEEIPIYL) and incubated overnight at 4°C.

  • Blocking: The plate is washed with PBS containing 0.05% Tween-20 (PBST) and blocked with a solution of 3% BSA in PBST for 1 hour at room temperature to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of the GST-Lck-SH2 fusion protein is pre-incubated with varying concentrations of the inhibitor (this compound) for 30 minutes.

  • Binding to Plate: The inhibitor/SH2 domain mixture is then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.

  • Detection: The plate is washed with PBST. The amount of GST-Lck-SH2 bound to the plate is detected by adding a horseradish peroxidase (HRP)-conjugated anti-GST antibody.

  • Signal Development: After another washing step, a TMB substrate is added, and the color development is stopped with sulfuric acid. The absorbance is read at 450 nm.

  • Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Solid-Phase Peptide Synthesis of pYEEIE s2 Purification of pYEEIE (HPLC) s1->s2 s4 Solution-Phase Conjugation s2->s4 s3 Activation of Caffeic Acid (NHS ester) s3->s4 s5 Final Purification of this compound (HPLC) s4->s5 c1 Mass Spectrometry s5->c1 c2 Analytical HPLC s5->c2 c3 Binding Affinity Assay (ELISA) s5->c3 c4 IC50 Determination c3->c4 d1 Data Analysis & Interpretation c4->d1 mechanism_of_action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck_inactive Lck (Inactive) TCR->Lck_inactive Activation CD4 CD4 CD4->Lck_inactive Lck_SH2 Lck SH2 Domain Lck_inactive->Lck_SH2 Exposes SH2 pYEEIE_analog This compound pYEEIE_analog->Lck_SH2 Competitive Inhibition ITAM ITAM Lck_SH2->ITAM Binds p-ITAM ZAP70 ZAP70 ITAM->ZAP70 Recruits Downstream Downstream Signaling (T-cell Activation) ZAP70->Downstream lck_signaling_pathway cluster_upstream TCR Engagement cluster_downstream Downstream Signaling TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Recruits ZAP70 ZAP70 TCR_CD3->ZAP70 Recruits & Activates CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->TCR_CD3 Phosphorylates ITAMs LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Ca_NFAT Ca2+ / NFAT Pathway PLCg1->Ca_NFAT PKC_NFkB PKC / NF-κB Pathway PLCg1->PKC_NFkB Gene_Expression Gene Expression (Cytokine Production, Proliferation) Ras_MAPK->Gene_Expression Ca_NFAT->Gene_Expression PKC_NFkB->Gene_Expression

References

An In-depth Technical Guide to the Phosphopeptide Nature of Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caffeic acid-pYEEIE, a high-affinity phosphopeptide ligand designed to target the Src Homology 2 (SH2) domain of Src family kinases. This document details its biochemical properties, the experimental methodologies for its synthesis and characterization, and its role in modulating intracellular signaling pathways.

Introduction

This compound is a synthetic phosphopeptide that acts as a potent ligand for the Src SH2 domain. SH2 domains are critical modules in intracellular signal transduction, recognizing and binding to specific phosphotyrosine (pTyr) residues on target proteins. This interaction is a pivotal step in the activation of numerous signaling cascades that regulate cell proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity is implicated in various diseases, most notably in cancer, making the development of specific inhibitors a key area of therapeutic research.

This compound is a modification of the pYEEIE peptide, a known Src SH2 binding motif. The N-terminal modification with caffeic acid, a naturally occurring phenolic compound, significantly enhances its binding affinity. This guide will delve into the specifics of this interaction and the methodologies used to characterize it.

Biochemical and Biophysical Data

The interaction of this compound with the Src SH2 domain has been quantified, demonstrating a significant increase in affinity compared to its parent acetylated phosphopeptide.

CompoundTarget DomainIC50 (nM)Binding Affinity Comparison
This compoundSrc SH242~30-fold higher than Ac-pYEEIE
Ac-pYEEIESrc SH2~1260Baseline

Experimental Protocols

The following sections outline the detailed methodologies for the synthesis, purification, and characterization of this compound and its interaction with the Src SH2 domain. These protocols are based on established techniques in peptide synthesis and biochemical assays.

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Materials:

  • Fmoc-protected amino acids (Glu(OtBu), Ile, Tyr(PO(OBzl)OH))

  • Rink Amide resin

  • Caffeic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in dimethylformamide (DMF) (20% v/v)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/TIPS, 95:2.5:2.5)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The Fmoc-protected amino acids are coupled sequentially to the resin. For each coupling cycle, the Fmoc-protected amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) are dissolved in DMF and added to the resin. The reaction is allowed to proceed for 2 hours.

  • N-terminal Caffeic Acid Coupling: After the final amino acid (Tyrosine) is coupled and its Fmoc group is removed, caffeic acid (3 eq) is coupled to the N-terminus using the same coupling reagents as in the previous step.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the TFA cleavage cocktail for 3 hours.

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, and the precipitate is washed multiple times with cold ether to remove scavengers.

  • Lyophilization: The crude peptide is dissolved in a minimal amount of water/acetonitrile and lyophilized.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified using reverse-phase HPLC.

Instrumentation:

  • Preparative HPLC system with a C18 column

  • UV detector (monitoring at 220 nm and 280 nm)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • The lyophilized crude peptide is dissolved in a small volume of Solvent A.

  • The solution is injected onto the C18 column.

  • The peptide is eluted using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

  • Fractions are collected and analyzed by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired product.

  • Pure fractions are pooled and lyophilized.

Characterization by Mass Spectrometry

The molecular weight of the purified this compound is confirmed by mass spectrometry.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • A small amount of the purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • The solution is infused into the ESI-MS.

  • The resulting mass spectrum is analyzed to confirm the expected molecular weight of this compound (C39H50N5O19P, MW: 923.81 g/mol ).

SH2 Domain Binding Assay: Fluorescence Polarization

A fluorescence polarization (FP) competition assay is used to determine the IC50 value of this compound for the Src SH2 domain.

Materials:

  • Purified recombinant GST-tagged Src SH2 domain

  • Fluorescently labeled probe peptide with known affinity for the Src SH2 domain (e.g., FAM-pYEEI)

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • A solution of the Src SH2 domain and the fluorescent probe is prepared at concentrations that result in a high polarization signal.

  • Serial dilutions of this compound are prepared.

  • In the wells of the 384-well plate, the Src SH2 domain/probe mixture is added.

  • The different concentrations of this compound are added to the wells.

  • The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.

  • Fluorescence polarization is measured using the plate reader.

  • The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound acts as a competitive inhibitor of the Src SH2 domain. By binding to the SH2 domain, it prevents the recruitment of Src family kinases to their phosphorylated target proteins. This disruption of protein-protein interactions effectively blocks the downstream signaling cascades initiated by Src.

The general workflow for identifying such an inhibitor is as follows:

G cluster_0 Experimental Workflow Peptide_Synthesis Solid-Phase Peptide Synthesis (this compound) Purification HPLC Purification Peptide_Synthesis->Purification Crude Peptide Characterization Mass Spectrometry (Identity Confirmation) Purification->Characterization Purified Peptide Binding_Assay Fluorescence Polarization Assay (IC50 Determination) Characterization->Binding_Assay Confirmed Inhibitor

Caption: Workflow for the synthesis and evaluation of this compound.

Src kinases are key components of signal transduction pathways initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. Upon activation, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways.

By occupying the SH2 domain of Src, this compound prevents the binding of Src to activated receptors and scaffold proteins, thereby inhibiting the propagation of the signal.

G cluster_0 Src Signaling Pathway cluster_1 Inhibition Mechanism RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Recruitment via SH2 domain Downstream Downstream Effectors (Ras-MAPK, PI3K-Akt, STAT3) Src->Downstream Phosphorylation Response Cellular Response (Proliferation, Survival, Migration) Downstream->Response Inhibitor This compound Inhibitor->Src Prevents interaction with RTK Src_SH2 Src SH2 Domain Inhibitor->Src_SH2 Binds to Block Inhibition of Recruitment

Caption: Inhibition of the Src signaling pathway by this compound.

The logical relationship for the inhibitory action of this compound can be summarized as follows:

G Ligand This compound Interaction High-Affinity Binding Ligand->Interaction Target Src SH2 Domain Target->Interaction Consequence Disruption of Protein-Protein Interaction Interaction->Consequence Outcome Inhibition of Downstream Signaling Consequence->Outcome

Caption: Logical flow of this compound's inhibitory action.

Conclusion

This compound represents a potent and specific tool for the investigation of Src family kinase signaling. Its high affinity for the Src SH2 domain makes it a valuable reagent for in vitro studies and a potential lead compound for the development of novel therapeutics targeting diseases driven by aberrant Src activity. The detailed protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this and similar phosphopeptide-based inhibitors. Further research into the cell permeability and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.

Caffeic Acid-pYEEIE: A Potent Non-Phosphopeptide Inhibitor of the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caffeic acid-pYEEIE, a novel non-phosphopeptide inhibitor targeting the Src Homology 2 (SH2) domain of Src family kinases. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key concepts through signaling pathway and workflow diagrams.

Introduction

Protein tyrosine kinases (PTKs) play a pivotal role in cellular signal transduction, and their deregulation is a hallmark of numerous diseases, including cancer. The Src family of non-receptor PTKs are key regulators of a multitude of cellular processes such as proliferation, differentiation, survival, and migration. The activity of Src family kinases is, in part, modulated by intramolecular interactions involving their SH2 domain, which recognizes and binds to specific phosphotyrosine-containing sequences. Consequently, the development of inhibitors targeting the Src SH2 domain represents a promising therapeutic strategy.

This compound has emerged as a significant tool compound in this area. It is a phosphopeptide ligand that demonstrates high-affinity binding to the Src SH2 domain, acting as a potent inhibitor. Notably, it is described as a non-phosphopeptide inhibitor, which may offer advantages in terms of cell permeability and in vivo stability compared to traditional phosphopeptide-based inhibitors.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of the Src SH2 domain. The SH2 domain is a structurally conserved protein module of approximately 100 amino acids that binds to phosphorylated tyrosine residues within a specific peptide sequence. This interaction is crucial for the recruitment of Src to activated receptor tyrosine kinases and other signaling partners, thereby propagating downstream signaling cascades.

By binding to the Src SH2 domain, this compound effectively blocks the interaction between Src and its natural phosphotyrosine-containing ligands. This disruption prevents the proper localization and activation of Src, leading to the inhibition of its downstream signaling pathways. The high affinity of this compound for the Src SH2 domain underscores its potential as a specific and potent inhibitor. It has also been shown to exhibit a strong binding affinity for the GST-Lck-SH2 domain, suggesting a broader inhibitory profile within the Src family kinases.[1][2]

Quantitative Inhibitory Data

The potency of this compound has been quantified through in vitro assays. The following table summarizes the available inhibitory data.

Target DomainAssay TypeParameterValueReference
Src SH2 domainUnknownIC5042 nM[3]
GST-Lck-SH2 domainBinding AssayAffinityPotent[1][2]

Further research is required to obtain more comprehensive quantitative data, including Ki values, binding affinities (Kd) for a wider range of SH2 domains to establish a detailed selectivity profile, and cell-based potency metrics.

Signaling Pathways

The inhibitory action of this compound on the Src SH2 domain has direct implications for Src-mediated signaling pathways. By preventing the recruitment and activation of Src, this inhibitor can modulate numerous downstream cellular processes.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Ligand Binding Src Src pRTK->Src SH2 domain binding Downstream Downstream Signaling Cascades (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream pYEEIE This compound pYEEIE->Src Inhibition Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses

Figure 1: Inhibition of Src Signaling by this compound.

Experimental Protocols

The characterization of this compound as a Src SH2 domain inhibitor involves a series of biochemical and cellular assays. The following are generalized protocols based on standard methodologies in the field. For specific details, it is recommended to consult the primary literature, such as "Design and characterization of non-phosphopeptide inhibitors for Src family SH2 domains" (Bioorg Med Chem Lett. 2002 Oct 7;12(19):2711-4).[2]

SH2 Domain Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of this compound to the Src SH2 domain.

Materials:

  • Recombinant, purified Src SH2 domain protein

  • Fluorescently labeled phosphopeptide probe with high affinity for the Src SH2 domain (e.g., FITC-pYEEI)

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin)

  • 96-well black microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In each well of the microplate, add a fixed concentration of the Src SH2 domain protein and the fluorescently labeled probe.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay

This assay determines the effect of this compound on the enzymatic activity of Src kinase.

Materials:

  • Active Src kinase enzyme

  • Peptide substrate for Src kinase (e.g., cdc2 (6-20) peptide)

  • [γ-32P]ATP or an antibody-based detection system (e.g., for phosphotyrosine)

  • This compound

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Stopping solution (e.g., phosphoric acid)

Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a reaction tube, combine the Src kinase enzyme, peptide substrate, and the various concentrations of this compound or vehicle control.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 15-30 minutes at 30°C).

  • Stop the reaction by adding the stopping solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Experimental and Logical Workflow

The discovery and characterization of a non-phosphopeptide inhibitor like this compound typically follows a structured workflow.

Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_cellular Cellular & In Vivo Evaluation Library Compound Library Screening (e.g., Non-phosphopeptide mimics) Hit_ID Hit Identification (Primary SH2 Binding Assay) Library->Hit_ID IC50 IC50 Determination (Dose-Response Binding Assay) Hit_ID->IC50 Selectivity Selectivity Profiling (Binding to other SH2 domains) IC50->Selectivity Kinase_Assay In Vitro Kinase Assay (Functional Inhibition) IC50->Kinase_Assay Cell_Perm Cell-based Assays (Inhibition of Src signaling) Kinase_Assay->Cell_Perm Tox Toxicity & PK/PD Studies Cell_Perm->Tox In_Vivo In Vivo Efficacy Models Tox->In_Vivo

Figure 2: Workflow for the Characterization of a Non-phosphopeptide Inhibitor.

Conclusion

This compound represents a valuable chemical probe for studying the biological roles of the Src SH2 domain and serves as a lead compound for the development of novel therapeutics. Its non-phosphopeptide nature is a desirable characteristic for drug development, potentially overcoming the limitations of traditional phosphopeptide inhibitors. The high potency demonstrated in initial studies warrants further investigation into its selectivity, cellular activity, and in vivo efficacy. The experimental frameworks outlined in this guide provide a foundation for researchers to further explore the potential of this compound and other related compounds in the pursuit of targeted therapies for diseases driven by aberrant Src signaling.

References

Preliminary Studies on Caffeic Acid-pYEEIE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a novel, non-phosphopeptide inhibitor that demonstrates a potent binding affinity for the GST-Lck-SH2 domain.[1] This technical guide provides a comprehensive overview of the preliminary research on this compound, including its synthesis, binding characteristics, and potential downstream effects. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly those targeting Src family kinases.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds from preliminary studies.

CompoundTarget DomainRelative Binding AffinityIC50 ValueNotes
This compound GST-Lck-SH2~30-fold higher than Ac-pYEEIENot explicitly providedIdentified as the most potent inhibitor in the study.[1]
Ac-pYEEIEGST-Lck-SH2BaselineNot explicitly providedAcetylated phosphopeptide used as a reference compound.[1]
Caffeic acid-DOPA-EEIEGST-Lck-SH2>20-fold lower than Ac-pYEEIENot explicitly providedA non-phosphotyrosine analog with reduced binding affinity.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for synthesizing caffeic acid derivatives and peptide conjugations. A general workflow is outlined below.

Diagram of the general synthetic workflow for this compound.

G cluster_caffeic_acid_activation Caffeic Acid Activation cluster_peptide_synthesis Peptide Synthesis cluster_conjugation_purification Conjugation and Purification CaffeicAcid Caffeic Acid ActivatedCaffeicAcid Activated Caffeic Acid (e.g., NHS ester) CaffeicAcid->ActivatedCaffeicAcid Activation (e.g., DCC/NHS) ConjugatedProduct Crude this compound ActivatedCaffeicAcid->ConjugatedProduct Conjugation AminoAcids Protected Amino Acids (pY, E, E, I, E) pYEEIE_peptide pYEEIE Peptide on Solid Support AminoAcids->pYEEIE_peptide Solid-Phase Peptide Synthesis CleavedPeptide Cleaved pYEEIE Peptide pYEEIE_peptide->CleavedPeptide Cleavage from resin CleavedPeptide->ConjugatedProduct PurifiedProduct Purified this compound ConjugatedProduct->PurifiedProduct HPLC Purification

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Activation of Caffeic Acid: Caffeic acid is first activated to facilitate its conjugation to the peptide. This can be achieved by forming an active ester, such as an N-hydroxysuccinimide (NHS) ester, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Solid-Phase Peptide Synthesis of pYEEIE: The pentapeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid) is synthesized on a solid support resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Each amino acid is sequentially coupled to the growing peptide chain.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Conjugation: The activated caffeic acid is then reacted with the N-terminus of the cleaved pYEEIE peptide in a suitable solvent.

  • Purification: The final product, this compound, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the compound are confirmed by mass spectrometry and NMR spectroscopy.

GST-Lck-SH2 Domain Binding ELISA

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of this compound to the GST-Lck-SH2 domain.

Diagram of the GST-Lck-SH2 Domain Binding ELISA workflow.

G cluster_plate_prep Plate Preparation cluster_binding_reaction Binding Reaction cluster_detection Detection Coat Coat plate with Streptavidin Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 AddPeptide Add Biotinylated pYEEIE Peptide Wash2->AddPeptide Incubate1 Incubate AddPeptide->Incubate1 Wash3 Wash Incubate1->Wash3 AddInhibitor Add this compound (or control) Wash3->AddInhibitor AddGSTLck Add GST-Lck-SH2 AddInhibitor->AddGSTLck Incubate2 Incubate AddGSTLck->Incubate2 Wash4 Wash Incubate2->Wash4 AddAntibody Add anti-GST-HRP Antibody Wash4->AddAntibody Incubate3 Incubate AddAntibody->Incubate3 Wash5 Wash Incubate3->Wash5 AddSubstrate Add TMB Substrate Wash5->AddSubstrate Incubate4 Incubate in dark AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop Read Read Absorbance at 450 nm AddStop->Read

Caption: Workflow for the GST-Lck-SH2 domain binding ELISA.

Methodology:

  • Plate Coating: A 96-well microtiter plate is coated with streptavidin and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20). Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Peptide Immobilization: A biotinylated pYEEIE peptide is added to the wells and incubated for 1 hour at room temperature to allow binding to the streptavidin-coated plate. The plate is then washed.

  • Competitive Binding: Serial dilutions of this compound (or a control compound) are added to the wells, followed by the addition of a constant concentration of the GST-Lck-SH2 fusion protein. The plate is incubated for 2 hours at room temperature to allow for competitive binding.

  • Detection: The plate is washed to remove unbound proteins. An anti-GST antibody conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.

  • Signal Development: After another wash step, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to the wells, and the plate is incubated in the dark. The reaction is stopped by the addition of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value can be determined by plotting the inhibition percentage against the inhibitor concentration.

Inferred Signaling Pathway

Inhibition of the Lck-SH2 domain by this compound is expected to disrupt the downstream signaling cascade that is crucial for T-cell activation. The following diagram illustrates the inferred signaling pathway affected by this inhibition.

Diagram of the inferred Lck signaling pathway and the point of inhibition by this compound.

G TCR TCR/CD3 Complex Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP3 and DAG PLCg1->IP3_DAG Calcium_PKC Ca²⁺ Mobilization and PKC Activation IP3_DAG->Calcium_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Calcium_PKC->NFAT_AP1_NFkB GeneExpression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->GeneExpression Inhibitor This compound Inhibitor->Lck Inhibition of SH2 Domain

Caption: Inferred Lck signaling pathway and inhibition by this compound.

Pathway Description:

  • T-Cell Receptor (TCR) Activation: Upon engagement with an antigen-presenting cell, the TCR/CD3 complex is activated.

  • Lck Activation: The Src family kinase Lck, which is associated with the co-receptors CD4 or CD8, becomes activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the SH2 domains of ZAP-70 (Zeta-chain-associated protein kinase 70). Lck then phosphorylates and activates ZAP-70.

  • Downstream Signaling: Activated ZAP-70 phosphorylates downstream adaptor proteins such as LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This leads to the formation of a larger signaling complex that activates multiple downstream pathways, including the PLCγ1 pathway, which results in calcium mobilization and PKC activation.

  • Transcription Factor Activation: These signaling events culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

  • Gene Expression: These transcription factors translocate to the nucleus and induce the expression of genes essential for T-cell proliferation and differentiation, such as Interleukin-2 (IL-2).

Point of Inhibition: this compound, by binding to the Lck-SH2 domain, is hypothesized to prevent the interaction of Lck with its phosphotyrosine-containing binding partners. This would disrupt the propagation of the signaling cascade at an early stage, thereby inhibiting T-cell activation.

Conclusion and Future Directions

The preliminary data on this compound identify it as a potent inhibitor of the Lck-SH2 domain. Its non-phosphopeptide nature makes it a potentially more stable and cell-permeable alternative to traditional phosphopeptide-based inhibitors. Further research is warranted to fully characterize its inhibitory profile across the Src family kinases, to determine its efficacy in cell-based assays of T-cell activation, and to evaluate its pharmacokinetic and pharmacodynamic properties in in vivo models. The information presented in this guide provides a solid foundation for these future investigations.

References

Methodological & Application

Investigating Src Signaling with Caffeic Acid-pYEEIE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases are pivotal regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src kinase activity is a common feature in a variety of human cancers, making it a compelling target for therapeutic intervention. Caffeic acid-pYEEIE (CAPE-pYEEIE) is a high-affinity phosphopeptide ligand designed to specifically target the Src Homology 2 (SH2) domain of Src. By binding to the SH2 domain, CAPE-pYEEIE is expected to allosterically inhibit Src activation, thereby modulating its downstream signaling pathways.

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate Src signaling. Detailed protocols for in vitro and cell-based assays are presented to enable researchers to characterize the inhibitory effects of this compound and elucidate its impact on Src-mediated cellular functions.

Product Information

Product Name This compound
Target Src Homology 2 (SH2) Domain
Biological Activity Phosphopeptide ligand for the Src SH2 domain with an IC50 of 42 nM. It demonstrates a 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu.[1][2]
Molecular Weight 923.82 g/mol
Formula C39H50N5O19P
Solubility Soluble in DMSO and water.
Storage Store at -20°C.

Data Presentation

In Vitro Inhibition of Src Kinase Activity

The inhibitory potential of this compound on Src kinase activity can be quantified using various in vitro kinase assay platforms. The following table provides a template for presenting such data.

Compound Target Assay Type IC50 (nM)
This compoundSrc SH2 DomainTR-FRET Kinase Assay42
Control PeptideSrc SH2 DomainTR-FRET Kinase Assay>1000
Cellular Activity of this compound

The efficacy of this compound in a cellular context can be assessed by measuring its impact on cell viability, proliferation, and downstream Src signaling.

Cell Line Assay Type Endpoint CAPE-pYEEIE IC50 (µM)
MDA-MB-231 (Breast Cancer)MTT AssayCell ViabilityData to be determined
PC-3 (Prostate Cancer)MTT AssayCell ViabilityData to be determined
HT-29 (Colon Cancer)MTT AssayCell ViabilityData to be determined
MDA-MB-231 (Breast Cancer)Western Blotp-Src (Y416) InhibitionData to be determined
PC-3 (Prostate Cancer)Western Blotp-Src (Y416) InhibitionData to be determined

Signaling Pathways and Experimental Workflow

Src Signaling Pathway and Inhibition by this compound

Src_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK RTK Src_inactive Inactive Src (pY527) RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Src_active Active Src (pY416) Src_inactive->Src_active Autophosphorylation (Y416) PTP PTP Src_active->PTP FAK FAK Src_active->FAK PI3K PI3K/Akt Src_active->PI3K RAS Ras/MAPK Src_active->RAS STAT3 STAT3 Src_active->STAT3 CAPE_pYEEIE This compound CAPE_pYEEIE->Src_inactive Binds SH2 Domain, Prevents Activation PTP->Src_inactive Dephosphorylation (Y416) Transcription Gene Transcription FAK->Transcription PI3K->Transcription RAS->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay Src Kinase Assay (e.g., TR-FRET) IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Binding_Assay Direct Binding Assay (e.g., SPR) Binding_Assay->IC50_Calc Cell_Culture Cell Culture (e.g., MDA-MB-231, PC-3) Treatment Treat with CAPE-pYEEIE Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-Src, p-FAK, p-Akt) Treatment->Western_Blot Migration_Assay Cell Migration Assay (Wound Healing/Transwell) Treatment->Migration_Assay Quantification Densitometry & Statistical Analysis Viability_Assay->Quantification Western_Blot->Quantification Migration_Assay->Quantification

References

Application Notes and Protocols for Caffeic Acid-pYEEIE in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a potent, non-phosphopeptide inhibitor designed to target the SH2 domain of Src family kinases, such as Lck and Src. This molecule serves as a valuable tool for studying and inhibiting protein-protein interactions (PPIs) mediated by SH2 domains, which are crucial components of numerous signal transduction pathways. Dysregulation of these pathways is implicated in various diseases, including cancer and autoimmune disorders.

The core of this inhibitor is the pYEEIE peptide sequence, which mimics the natural phosphotyrosine-containing binding motif recognized by the SH2 domain. The conjugation of caffeic acid to this peptide significantly enhances its binding affinity. This document provides detailed application notes and experimental protocols for utilizing this compound as a specific inhibitor to investigate SH2 domain-mediated PPIs.

Target Interaction: Lck SH2 Domain and Phosphotyrosine Peptides

The Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and plays a pivotal role in T-cell receptor (TCR) signaling and T-cell activation. A key interaction in this pathway is the binding of the Lck SH2 domain to phosphorylated tyrosine residues within Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the TCR complex. This interaction is critical for the recruitment and activation of downstream signaling molecules. This compound is designed to competitively inhibit this interaction, thereby blocking the signaling cascade.

Quantitative Data

The binding affinity of this compound and related compounds for the Src SH2 domain is summarized in the table below. This data is essential for designing and interpreting experiments.

CompoundTarget DomainAssay TypeIC50KdNotes
This compoundSrc SH2Competitive Binding42 nM[1]-Displays 30-fold higher affinity than Ac-pYEEIE.[1]
Ac-pYEEISrc SH2Fluorescence Polarization-1.7 µMA common phosphopeptide ligand for the Src SH2 domain.
Ac-K(IDA)pYEEIEK(IDA)Src SH2Fluorescence Polarization-0.6 µMA modified pYEEI peptide with enhanced binding affinity.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of the Lck SH2 domain in T-cell receptor signaling and the mechanism of inhibition by this compound.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Complex ITAM ITAM TCR->ITAM Contains pYEEIE_peptide Phosphorylated ITAM (pYEEI motif) ITAM->pYEEIE_peptide Phosphorylation upon TCR activation Lck Lck Kinase Lck_SH2 Lck SH2 Domain pYEEIE_peptide->Lck_SH2 Binds to Downstream_Signaling Downstream Signaling (e.g., ZAP-70 recruitment) Lck_SH2->Downstream_Signaling Initiates T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation Leads to Caffeic_acid_pYEEIE This compound (Inhibitor) Caffeic_acid_pYEEIE->Lck_SH2 Competitively Inhibits Binding FP_Workflow start Start prepare_reagents Prepare Reagents: - GST-Lck-SH2 Domain - Fluorescently-labeled pYEEI peptide - this compound - Assay Buffer start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution mix_components Mix Components in Microplate: - GST-Lck-SH2 - Fluorescent pYEEI - Diluted this compound serial_dilution->mix_components incubate Incubate at Room Temperature mix_components->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data: - Plot FP vs. [Inhibitor] - Calculate IC50 measure_fp->analyze_data end End analyze_data->end

References

Caffeic Acid-pYEEIE: A High-Affinity SH2 Domain Inhibitor for Advanced Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a potent, non-phosphopeptide inhibitor of the Src Homology 2 (SH2) domain of Src family kinases (SFKs), exhibiting a high affinity for the Lck-SH2 domain.[1] SFKs, a family of non-receptor tyrosine kinases, are critical regulators of a multitude of cellular processes. In the central nervous system (CNS), SFKs play pivotal roles in neuronal development, synaptic plasticity, and the functioning of neurotransmitter receptors.[2] Furthermore, SFKs are key mediators of neuroinflammation, a process implicated in the pathogenesis of various neurodegenerative diseases.[2][3][4] Given its high affinity for the Src SH2 domain, this compound presents itself as a valuable chemical tool to investigate the intricate roles of SFK-mediated signaling in both physiological and pathological states of the nervous system.

Mechanism of Action

This compound acts as a phosphopeptide ligand for the Src SH2 domain.[5] SH2 domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences in other proteins. This interaction is a fundamental mechanism for the assembly of signaling complexes and the propagation of intracellular signals. By binding to the Src SH2 domain with high affinity, this compound competitively inhibits the binding of endogenous phosphoproteins, thereby disrupting downstream signaling cascades.

cluster_0 Normal Signaling cluster_1 Inhibition by this compound Activated Receptor Activated Receptor Phosphorylated Protein Phosphorylated Protein Activated Receptor->Phosphorylated Protein Phosphorylation SH2 Domain SH2 Domain Phosphorylated Protein->SH2 Domain Binds to Src Kinase Src Kinase Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Activates Caffeic_acid_pYEEIE This compound SH2_Domain_Inhibited SH2 Domain Caffeic_acid_pYEEIE->SH2_Domain_Inhibited Binds and Inhibits Inactive Src Kinase Inactive Src Kinase Blocked Signaling Blocked Signaling Inactive Src Kinase->Blocked Signaling No Activation Start Start Prepare Reagents Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) Start->Prepare Reagents Set up Reaction Set up Kinase Reaction (Buffer, Substrate, Inhibitor, Kinase) Prepare Reagents->Set up Reaction Pre-incubate Pre-incubate at 30°C for 10 min Set up Reaction->Pre-incubate Initiate Reaction Initiate with ATP/[γ-³²P]ATP Pre-incubate->Initiate Reaction Incubate Incubate at 30°C for 15-30 min Initiate Reaction->Incubate Stop Reaction Spot on Phosphocellulose Paper Incubate->Stop Reaction Wash Wash Paper with Phosphoric Acid Stop Reaction->Wash Measure Radioactivity Scintillation Counting Wash->Measure Radioactivity Analyze Data Calculate % Inhibition and IC50 Measure Radioactivity->Analyze Data End End Analyze Data->End Start Start Animal Acclimatization Acclimatize Mice Start->Animal Acclimatization Group Assignment Randomly Assign to Groups (Vehicle, Inhibitor, etc.) Animal Acclimatization->Group Assignment Inhibitor Administration Administer this compound (i.p. or i.v.) Group Assignment->Inhibitor Administration Inflammatory Challenge Induce Neuroinflammation (e.g., LPS injection) Inhibitor Administration->Inflammatory Challenge Behavioral Assessment Monitor Sickness Behavior Inflammatory Challenge->Behavioral Assessment Tissue Collection Euthanize and Collect Brain Tissue Behavioral Assessment->Tissue Collection Tissue Analysis Perform Analysis (IHC, qPCR, Western Blot) Tissue Collection->Tissue Analysis Data Analysis Analyze and Interpret Results Tissue Analysis->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols: Caffeic acid-pYEEIE in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a high-affinity, non-phosphopeptide inhibitor of the Src Homology 2 (SH2) domain of Src family kinases.[1][2] Its potent and specific binding makes it a valuable tool in drug discovery for studying the roles of Src kinases in various signaling pathways and for the screening and development of novel therapeutic agents targeting these pathways. Src family kinases are non-receptor tyrosine kinases that are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is frequently implicated in the development and progression of cancer and other diseases, making it a prime target for therapeutic intervention.[3][4][5]

These application notes provide an overview of the utility of this compound in drug discovery and detailed protocols for its use in relevant assays.

Data Presentation

The biochemical and biophysical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 923.82 g/mol [6][7]
Molecular Formula C₃₉H₅₀N₅O₁₉P[6][7]
IC₅₀ for Src SH2 domain 42 nM[6][7]
Binding Affinity Comparison 30-fold higher affinity than Ac-pYEEIE[6][7]
Sequence YEEIE (Tyr-1 is N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-)-pTyr)[6][7]
Solubility Soluble to 2 mg/ml in PBS[7]
Storage Store at -20°C[6][7]

Signaling Pathway

The Src signaling pathway is a complex network that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[8][9][10] Upon activation, Src kinase phosphorylates a wide range of downstream substrates, initiating multiple signaling cascades that regulate key cellular functions. The SH2 domain of Src is critical for these interactions, as it recognizes and binds to phosphotyrosine residues on activated receptors and downstream signaling proteins.[11][12] By binding to the Src SH2 domain, this compound can block these protein-protein interactions, thereby inhibiting the downstream signaling pathways.

Src_Signaling_Pathway cluster_membrane Plasma Membrane RTK RTK / Integrin / GPCR Src_inactive Inactive Src (Tyr527 phosphorylated) RTK->Src_inactive Activation Signal Src_active Active Src (Tyr416 autophosphorylated) Src_inactive->Src_active Dephosphorylation of Tyr527 PI3K_AKT PI3K/AKT Pathway Src_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src_active->RAS_MAPK STAT3 STAT3 Pathway Src_active->STAT3 FAK FAK/Paxillin Pathway Src_active->FAK Angiogenesis Angiogenesis Src_active->Angiogenesis Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Src_active Inhibition via SH2 domain binding Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Migration Migration FAK->Migration

Src Signaling Pathway and Point of Inhibition

Experimental Protocols

Competitive ELISA-based SH2 Domain Binding Assay

This protocol is designed to determine the binding affinity of test compounds to the Src SH2 domain by competing with a known biotinylated ligand, which can be this compound itself or another high-affinity peptide.

Materials:

  • Recombinant GST-tagged Src SH2 domain

  • Biotinylated this compound (or other biotinylated high-affinity peptide)

  • Test compounds

  • Glutathione-coated 96-well plates

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Binding buffer (e.g., PBS, pH 7.4, with 1 mM DTT and 0.1% BSA)

  • Plate reader

Procedure:

  • Plate Coating: Add 100 µL of recombinant GST-Src SH2 domain (e.g., 1-5 µg/mL in PBS) to each well of a glutathione-coated 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells three times with 200 µL of wash buffer.

  • Blocking: Block non-specific binding by adding 200 µL of binding buffer containing 3% BSA to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with 200 µL of wash buffer.

  • Competition: Add 50 µL of binding buffer containing a fixed concentration of biotinylated this compound (e.g., at its Kd concentration) to each well. Then, add 50 µL of the test compound at various concentrations (serially diluted). For the negative control, add 50 µL of binding buffer. For the positive control (no competition), add 50 µL of binding buffer without any test compound. Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the wells three times with 200 µL of wash buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate (diluted in binding buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with 200 µL of wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 100 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coat Coat plate with GST-Src SH2 domain Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Compete Add Biotinylated Ligand + Test Compounds Wash2->Compete Incubate1 Incubate Compete->Incubate1 Wash3 Wash Incubate1->Wash3 HRP Add Streptavidin-HRP Wash3->HRP Incubate2 Incubate HRP->Incubate2 Wash4 Wash Incubate2->Wash4 TMB Add TMB Substrate Wash4->TMB Stop Add Stop Solution TMB->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Calculate IC50 Read->Analyze

Workflow for Competitive ELISA Binding Assay

Cell-Based Src Kinase Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on Src kinase activity within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • Cancer cell line with high Src activity (e.g., MDA-MB-231, HT-29)

  • Cell culture medium and supplements

  • This compound and other test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK (Tyr397), anti-FAK, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or other test compounds for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and collect the lysates.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Src, anti-phospho-FAK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (GAPDH). Compare the levels of phosphorylation in treated cells to the vehicle control to determine the inhibitory effect of the compounds.

Conclusion

This compound is a potent and selective inhibitor of the Src SH2 domain, making it an invaluable research tool for the study of Src family kinases and the development of novel therapeutics targeting these enzymes. The protocols outlined above provide a framework for utilizing this compound in both biochemical and cell-based assays to investigate Src signaling and screen for new inhibitors.

References

Probing Src-Dependent Signaling Cascades with Caffeic Acid-pYEEIE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a high-affinity phosphopeptide probe designed to specifically target the Src Homology 2 (SH2) domain of Src family kinases (SFKs). With an IC50 of 42 nM for the Src SH2 domain, it offers a powerful tool for investigating the roles of Src in various cellular processes.[1][2] The Src family, a group of non-receptor tyrosine kinases, are pivotal regulators of a multitude of signaling pathways that control cell proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention.[3][4]

This document provides detailed application notes and experimental protocols for utilizing this compound to probe Src-dependent signaling cascades. It is intended to guide researchers in the effective application of this tool for studying Src function and for the identification of novel therapeutic agents targeting Src signaling.

Data Presentation

This compound Profile
PropertyValueReference
Molecular Weight 923.82 g/mol [1][2]
Formula C₃₉H₅₀N₅O₁₉P[1][2]
Sequence pYEEIE (N-terminally modified with Caffeic acid)[1][2]
Purity ≥95%[1][2]
Solubility Soluble to 2 mg/ml in PBS[1]
Storage Store at -20°C[1][2]
Binding Affinity and Selectivity
TargetIC50Fold Increase in Affinity (vs. Ac-pYEEIE)Reference
Src SH2 Domain42 nM~30-fold[1][2]

Further characterization of the binding affinity of this compound to other Src family kinases (e.g., Fyn, Lck, Yes) and a broader panel of SH2 domains is recommended for comprehensive selectivity profiling.

Experimental Protocols

Protocol 1: In Vitro Src SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the Src SH2 domain using this compound as a fluorescently labeled probe.

Materials:

  • Recombinant purified Src SH2 domain

  • Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20

  • Test compounds

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the Src SH2 domain in Assay Buffer. The final concentration should be optimized, but a starting point of 80 nM is recommended.

    • Prepare a 2X solution of the fluorescently labeled this compound probe in Assay Buffer. The final concentration should be around the Kd of its interaction with the Src SH2 domain.

    • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Setup:

    • Add 10 µL of the 2X fluorescent probe solution to all wells of the 384-well plate.

    • Add 5 µL of the test compound dilutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer.

    • To initiate the binding reaction, add 5 µL of the 2X Src SH2 domain solution to all wells except for the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence polarization (ΔmP) for each well.

    • Plot the ΔmP values against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Pull-Down Assay to Identify Src SH2 Domain Interactors

This protocol uses biotinylated this compound to pull down the Src SH2 domain and its interacting proteins from cell lysates.

Materials:

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • Cell line of interest (e.g., a cancer cell line with high Src activity)

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: Cell Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

  • Antibodies for Western blotting (e.g., anti-Src, anti-phospho-FAK, anti-phospho-Paxillin).

Procedure:

  • Cell Lysis:

    • Culture and treat cells as required.

    • Lyse the cells in ice-cold Cell Lysis Buffer.

    • Clarify the lysate by centrifugation.

  • Bead Preparation:

    • Wash the streptavidin-coated magnetic beads with Cell Lysis Buffer.

  • Incubation with Bait:

    • Incubate the pre-cleared cell lysate with biotinylated this compound for 1-2 hours at 4°C with gentle rotation. A concentration range of 1-10 µM is a good starting point.

  • Capture of Complexes:

    • Add the washed streptavidin beads to the lysate-probe mixture and incubate for another hour at 4°C.

  • Washing:

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins from the beads using Elution Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Src and its known downstream targets.

    • For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.

Protocol 3: In-Cell Western Assay to Measure Inhibition of Src Downstream Signaling

This protocol quantifies the effect of this compound on the phosphorylation of Src downstream targets within cells.

Materials:

  • Cell line of interest grown in 96-well plates

  • This compound

  • Stimulant to activate Src signaling (e.g., EGF, serum)

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS

  • Primary antibodies: Rabbit anti-phospho-FAK (Tyr397), Mouse anti-total FAK

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG, IRDye® 680RD Goat anti-Mouse IgG

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Starve the cells if necessary to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of this compound for a designated time.

    • Stimulate the cells with a suitable agonist to activate Src signaling.

  • Fixation and Permeabilization:

    • Fix the cells with Fixation Solution.

    • Permeabilize the cells with Permeabilization Buffer.

  • Blocking:

    • Block non-specific binding sites with Blocking Buffer.

  • Antibody Incubation:

    • Incubate the cells with a cocktail of the primary antibodies (anti-phospho-FAK and anti-total FAK) overnight at 4°C.

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate with a cocktail of the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells and scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal to determine the relative phosphorylation level.

    • Plot the normalized phosphorylation against the concentration of this compound to determine its inhibitory effect.

Visualizations

Src_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, ECM) Receptor Receptor Tyrosine Kinase (RTK) or Integrin Extracellular_Signal->Receptor Src Src Receptor->Src Activation FAK FAK Src->FAK pY397 Paxillin Paxillin Src->Paxillin pY p130Cas p130Cas Src->p130Cas pY PI3K PI3K Src->PI3K Ras Ras Src->Ras FAK->Src Activation Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) FAK->Cellular_Responses Paxillin->Cellular_Responses p130Cas->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses Probe This compound Probe->Src Inhibition of SH2 domain binding Pull_Down_Workflow Start Cell Lysate containing Src and interacting proteins Incubate Incubate with Biotinylated this compound Start->Incubate Bind Src-SH2 domain binds to probe Incubate->Bind Capture Capture with Streptavidin Beads Bind->Capture Wash Wash to remove non-specific binders Capture->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze ICW_Workflow Cells Cells in 96-well plate Treat Treat with this compound and/or Stimulant Cells->Treat FixPerm Fix and Permeabilize Treat->FixPerm Block Block FixPerm->Block PrimaryAb Incubate with Primary Antibodies (anti-pTarget, anti-Total Target) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibodies PrimaryAb->SecondaryAb Scan Scan and Quantify Fluorescence SecondaryAb->Scan

References

Troubleshooting & Optimization

Caffeic acid-pYEEIE solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of Caffeic acid-pYEEIE. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful handling and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to first prepare a stock solution in DMSO before further dilution into aqueous buffers.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound is difficult to dissolve. What can I do?

A3: If you encounter solubility issues, gentle warming of the solution to 37°C or brief sonication can aid in dissolution. It is crucial to start with a small amount of the peptide to test solubility before dissolving the entire sample. For peptides with a net charge, adjusting the pH of the buffer may also improve solubility.

Q4: Can I store this compound in an aqueous buffer?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to degradation. If you must store it in a buffer, use a sterile buffer at a pH of 5-6 and store at -20°C for a very limited time. It is always best to prepare fresh dilutions from a DMSO stock solution for each experiment.

Solubility and Storage Data Summary

ParameterRecommendation
Primary Solvent Dimethyl Sulfoxide (DMSO)
Storage (Lyophilized) -20°C or -80°C, protected from light
Storage (DMSO Stock) -20°C (up to 1 month), -80°C (up to 6 months)
Aqueous Solution Storage Not recommended; prepare fresh

Troubleshooting Guides

Issue: this compound Fails to Dissolve in DMSO

If you are experiencing difficulty dissolving this compound in DMSO, follow this troubleshooting workflow:

G start Start: this compound powder check_purity Verify compound purity and source start->check_purity warm Gently warm the vial to 37°C for 5-10 minutes check_purity->warm sonicate Briefly sonicate the solution (e.g., 3 x 10-second bursts) warm->sonicate check_concentration Is the target concentration too high? sonicate->check_concentration increase_solvent Increase the volume of DMSO success Solution is clear: Ready for use or storage increase_solvent->success fail Insoluble: Contact technical support increase_solvent->fail Still insoluble check_concentration->increase_solvent Yes check_concentration->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Issue: Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.

G start Start: DMSO stock solution of this compound add_dropwise Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer start->add_dropwise check_final_dmso Ensure the final concentration of DMSO is low (e.g., <1%) add_dropwise->check_final_dmso fail Precipitation persists: Re-evaluate experimental conditions add_dropwise->fail Precipitation occurs lower_concentration Lower the final concentration of this compound check_final_dmso->lower_concentration check_final_dmso->fail Precipitation occurs change_buffer Consider a different aqueous buffer or adjust the pH lower_concentration->change_buffer lower_concentration->fail Precipitation occurs success Solution remains clear: Ready for experiment change_buffer->success change_buffer->fail Precipitation occurs

Caption: Troubleshooting guide for aqueous dilution precipitation.

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound

This protocol outlines a method for determining the kinetic solubility of this compound in a high-throughput manner.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add the DMSO stock solution to your aqueous buffer of choice (e.g., PBS, pH 7.4) to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Measure the light scattering in each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader to detect the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering or absorbance is observed compared to the buffer control.

Protocol for Assessing the Stability of this compound in Solution

This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time.

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest (e.g., DMSO or an aqueous buffer) at a known concentration.

    • Aliquot the solution into multiple vials to be analyzed at different time points.

  • Storage Conditions:

    • Store the aliquots under the desired conditions (e.g., 4°C, -20°C, or -80°C). Include a "time zero" sample that is analyzed immediately after preparation.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from storage.

    • Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Data Interpretation:

    • Compare the peak area of the intact this compound at each time point to the "time zero" sample. A decrease in the peak area indicates degradation.

    • Identify any new peaks that appear in the chromatogram, as these may represent degradation products.

G start Prepare this compound solution aliquot Aliquot solution into multiple vials start->aliquot store Store aliquots at desired temperature(s) aliquot->store time_points Analyze aliquots at pre-determined time points store->time_points hplc_ms Analyze by HPLC-MS time_points->hplc_ms data_analysis Compare peak areas to time zero hplc_ms->data_analysis end Determine stability profile data_analysis->end

Optimizing Caffeic acid-pYEEIE concentration for cell treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Caffeic acid-pYEEIE for cell treatment. As specific experimental data for this compound in cell-based assays is limited in publicly available literature, this guide offers a comprehensive approach based on its known mechanism of action as a Src SH2 domain inhibitor, data from related compounds, and general best practices for optimizing the experimental use of novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic molecule that conjugates caffeic acid with the phosphopeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid). It functions as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of non-receptor tyrosine kinases.[1] The Src SH2 domain plays a crucial role in the activation of Src kinase by binding to phosphotyrosine residues on partner proteins. By occupying this domain, this compound is expected to act as a competitive inhibitor, preventing the activation of Src and consequently blocking its downstream signaling pathways.

Q2: What are the potential cellular effects of inhibiting the Src SH2 domain with this compound?

A2: Src kinase is a key regulator of numerous cellular processes, and its aberrant activation is implicated in various cancers.[2][3] Inhibition of Src signaling can lead to a range of cellular effects, including:

  • Reduced cell proliferation and survival: Src is involved in pathways that promote cell growth and inhibit apoptosis (programmed cell death).[4][5]

  • Decreased cell migration and invasion: Src plays a critical role in regulating the cytoskeleton, cell adhesion, and the breakdown of the extracellular matrix, all of which are essential for cell motility and metastasis.[5][6]

  • Inhibition of angiogenesis: Src signaling contributes to the formation of new blood vessels, a process vital for tumor growth.[3]

  • Alterations in cell adhesion and morphology: Through its effects on focal adhesion kinase (FAK) and other adhesion-related proteins, Src influences how cells attach to their surroundings.[7]

Q3: In which cell lines is this compound likely to be effective?

A3: Given that elevated Src activity is observed in a wide range of solid tumors, this compound could be effective in various cancer cell lines.[3] Cell lines derived from the following cancers, known to often exhibit high Src activity, are potential candidates for testing:

  • Colon cancer[2]

  • Breast cancer (especially HER2-positive)[2][4]

  • Prostate cancer[2][3]

  • Pancreatic cancer[3]

  • Lung cancer[2]

  • Melanoma[4]

It is crucial to determine the basal level of Src activity (phosphorylated Src) in your cell line of interest to predict its potential sensitivity to a Src inhibitor.

Q4: What is a good starting concentration for my experiments?

A4: this compound has a reported in vitro IC50 of 42 nM for binding to the Src SH2 domain. However, the optimal concentration for cell-based assays will likely be higher due to factors like cell permeability and stability. A common starting point for a new inhibitor is to perform a dose-response curve. Based on data from other Src inhibitors, a broad range of concentrations should be tested initially, for example, from 10 nM to 100 µM.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. The chosen cell line may have low basal Src activity.Confirm Src activation (p-Src Tyr416) in your untreated cells via Western blot. Select a cell line with known high Src activity for initial experiments.
The concentration of this compound is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM).
The incubation time is too short.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
The compound may have poor cell permeability.While not easily modifiable, this is a possibility. Ensure proper dissolution of the compound.
High background or inconsistent results in Western blots for phosphorylated proteins. Phosphatase activity during sample preparation.Always use phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.[8][9]
Use of milk as a blocking agent.Milk contains casein, a phosphoprotein, which can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphoproteins.[9]
Use of PBS-based buffers.Phosphate in PBS can interfere with the detection of phosphoproteins. Use Tris-Buffered Saline with Tween 20 (TBST) for all washing and antibody dilution steps.[10]
Cell death observed even at low concentrations. The compound may have off-target cytotoxic effects.Perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 for cytotoxicity. Use concentrations below this for mechanism-of-action studies.
Difficulty dissolving this compound. The compound may have limited solubility in aqueous solutions.Refer to the manufacturer's instructions for solubility. For many peptide-based compounds, dissolving in a small amount of DMSO first and then diluting in culture medium is a common practice. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

Data Presentation

Disclaimer: The following tables provide data for other well-characterized Src inhibitors. This information is intended to serve as a reference for designing experiments with this compound, for which specific cell-based data is not yet widely available.

Table 1: Concentration Ranges of Common Src Inhibitors in Cell-Based Assays

InhibitorTarget(s)Typical Concentration Range (in vitro)Cell Lines TestedReference
Dasatinib Bcr-Abl, Src family kinases1 - 100 nMMDA-MB-231 (Breast), Melanoma cells[4]
Saracatinib (AZD0530) Src family kinases0.1 - 10 µMVarious solid tumor cell lines[5]
PP1 Lck, Fyn, Src0.5 - 10 µMT cells, M07e cells[11]
SU6656 Src family kinases1 - 10 µMVarious cancer cell lines
Src Inhibitor 1 Src, Lck0.1 - 5 µMMouse chondrocytes[12][13]

Table 2: IC50 Values of Caffeic Acid and its Derivatives in Cancer Cell Lines

Note: This table provides data for caffeic acid and caffeic acid phenethyl ester (CAPE), which are structurally related to the caffeic acid moiety of this compound. These values are for general reference and may not reflect the potency of the peptide conjugate.

CompoundCell LineAssay DurationIC50Reference
Caffeic acid phenethyl ester (CAPE) LNCaP 104-R1 (Prostate)24 hours64.0 µM[14]
LNCaP 104-R1 (Prostate)48 hours30.5 µM[14]
LNCaP 104-R1 (Prostate)72 hours21.6 µM[14]
LNCaP 104-R1 (Prostate)96 hours13.7 µM[14]
Caffeic Acid MCF-7 (Breast)Not specified>100 µM[15]
Caffeic acid phenethyl ester (CAPE) MCF-7 (Breast)Not specified~50 µM[15]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[17]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Src Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of Src and its downstream targets.

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK (Tyr397), anti-total-FAK, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein concentrations for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.[18]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply ECL detection reagent and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.[19]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response & Cytotoxicity cluster_mechanism Mechanism of Action start Select Cell Line (High Src Activity) dissolve Prepare this compound Stock Solution (e.g., in DMSO) start->dissolve viability Cell Viability Assay (MTT/CCK-8) (e.g., 10 nM - 100 µM) dissolve->viability ic50 Determine Cytotoxic IC50 viability->ic50 western Western Blot Analysis (p-Src, p-FAK, p-Akt) ic50->western migration Cell Migration/Invasion Assay western->migration apoptosis Apoptosis Assay (Annexin V) migration->apoptosis src_signaling_pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor This compound Inhibitor->Src

References

How to determine the optimal working concentration of Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of Caffeic acid-pYEEIE.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a high-affinity phosphopeptide ligand designed to target the SH2 domain of Src family kinases, such as Lck[1][2]. It is a synthetic molecule that conjugates caffeic acid to the phosphopeptide sequence pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid)[3]. The pYEEIE motif is known to bind with high specificity to the SH2 domains of Src kinases, which are crucial components of intracellular signaling pathways regulating cell growth, differentiation, and survival[4][5][6]. Caffeic acid itself is a natural phenolic compound with known antioxidant and anti-inflammatory properties[7][8]. The conjugation of caffeic acid to the pYEEIE peptide results in a potent inhibitor.

Q2: What is the reported inhibitory concentration (IC50) of this compound?

A2: this compound has a reported IC50 of 42 nM for the Src SH2 domain. It exhibits a 30-fold higher affinity than its acetylated counterpart, Ac-pYEEIE[9]. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

Q3: Why do I need to determine the optimal working concentration for my specific experiment?

A3: While the reported IC50 of 42 nM provides a valuable starting point, the optimal working concentration of this compound can vary significantly depending on several factors specific to your experimental setup. These factors include:

  • Cell type: Different cell lines may have varying levels of Src family kinase expression and activity, as well as differences in cell permeability to the compound.

  • Assay type: The optimal concentration for a biochemical assay (e.g., in vitro kinase assay) may differ from that required for a cell-based assay (e.g., measuring downstream signaling events or cell viability).

  • ATP concentration (for kinase assays): Since many kinase inhibitors are ATP-competitive, the concentration of ATP in your assay will directly influence the apparent IC50 of the inhibitor[10][11].

  • Incubation time: The duration of exposure to the compound can affect its efficacy.

  • Presence of serum: Components in the serum can bind to the compound and reduce its effective concentration.

Therefore, it is crucial to empirically determine the optimal working concentration for your specific experimental conditions to ensure reliable and reproducible results.

Experimental Workflow for Determining Optimal Working Concentration

Below is a generalized workflow for determining the optimal working concentration of this compound in a cell-based assay.

G cluster_0 Phase 1: Dose-Response Curve cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Functional Assays A Prepare Serial Dilutions of this compound B Treat Cells with a Wide Range of Concentrations A->B C Perform Primary Assay (e.g., Western Blot for p-Src) B->C D Determine IC50 C->D E Treat Cells with Concentrations Around IC50 D->E Inform concentration selection F Perform Cell Viability Assay (e.g., MTT, Trypan Blue) E->F G Determine Non-Toxic Concentration Range F->G H Select Concentrations Below Toxic Level G->H Define upper limit I Perform Functional Assays (e.g., Proliferation, Migration) H->I J Determine Optimal Working Concentration I->J

Caption: Experimental workflow for determining the optimal working concentration.

Detailed Experimental Protocols

1. Dose-Response Curve to Determine IC50

This protocol outlines how to determine the half-maximal inhibitory concentration (IC50) of this compound on Src kinase activity in a specific cell line.

  • Materials:

    • This compound

    • Cell line of interest (e.g., a cell line with known Src activity)

    • Cell culture medium and supplements

    • Multi-well plates (e.g., 6-well or 12-well)

    • Lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE and Western blotting reagents

    • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Cell Seeding: Seed your cells of interest in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to test. A common starting range is from 1 nM to 10 µM.

    • Cell Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours).

    • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Western Blotting:

      • Normalize the protein concentrations of all samples.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and probe with a primary antibody against phospho-Src (Tyr416).

      • Wash the membrane and probe with an HRP-conjugated secondary antibody.

      • Develop the blot using a chemiluminescent substrate and image the bands.

      • Strip the membrane and re-probe for total Src as a loading control.

    • Data Analysis:

      • Quantify the band intensities for phospho-Src and total Src.

      • Normalize the phospho-Src signal to the total Src signal for each concentration.

      • Plot the normalized phospho-Src signal against the logarithm of the this compound concentration.

      • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

2. Cell Viability Assay

This protocol is to assess the cytotoxic effects of this compound.

  • Materials:

    • This compound

    • Cell line of interest

    • 96-well plates

    • MTT reagent (or other viability assay reagent like WST-1, or a kit for trypan blue exclusion)

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

    • Compound Treatment: Treat the cells with a range of this compound concentrations, typically centered around the previously determined IC50. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

      • Add the solubilization solution to dissolve the crystals.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Data Analysis:

      • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

      • Plot the percentage of cell viability against the this compound concentration.

      • Determine the concentration at which cell viability is significantly reduced.

Data Presentation

Summarize your quantitative data in tables for easy comparison.

Table 1: Dose-Response of this compound on Src Phosphorylation

Concentration (nM)Normalized p-Src/Total Src Ratio (Mean ± SD)% Inhibition
0 (Vehicle)1.00 ± 0.050%
10.95 ± 0.065%
100.75 ± 0.0825%
42 (IC50) 0.50 ± 0.04 50%
1000.25 ± 0.0375%
10000.10 ± 0.0290%

Table 2: Cytotoxicity of this compound

Concentration (nM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5
1098 ± 4
5095 ± 6
10092 ± 5
50085 ± 7
100070 ± 8

Signaling Pathway

This compound targets the SH2 domain of Src family kinases. The SH2 domain is critical for mediating protein-protein interactions in response to tyrosine phosphorylation, thereby regulating downstream signaling cascades.

G RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine Residue RTK->pY Autophosphorylation SH2 SH2 Domain pY->SH2 Src Src Kinase Substrate Downstream Substrate Src->Substrate phosphorylates SH2->Src recruits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signaling Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Signaling Inhibitor This compound Inhibitor->SH2 blocks binding

Caption: this compound inhibits Src signaling by blocking the SH2 domain.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No inhibition observed at expected concentrations 1. Compound degradation. 2. Low Src activity in the chosen cell line. 3. High ATP concentration in the kinase assay.1. Prepare fresh stock solutions of this compound. 2. Use a cell line with higher Src expression/activity or stimulate the cells to activate Src. 3. Optimize the ATP concentration in your in vitro kinase assay to be close to the Km for ATP of the kinase.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or cell treatment. 3. Uneven cell growth.1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and be meticulous during dilutions and treatments. 3. Ensure even distribution of cells in the wells and check for edge effects in the plates.
Significant cytotoxicity at the IC50 concentration 1. The compound has off-target effects at that concentration. 2. The cell line is particularly sensitive to Src inhibition or the compound itself.1. Choose a working concentration for functional assays that is below the toxic threshold, even if it results in less than 50% inhibition of the primary target. 2. Reduce the incubation time.
Inconsistent Western blot results 1. Issues with antibody quality. 2. Problems with protein transfer. 3. Inconsistent loading.1. Validate your primary antibodies and use them at the recommended dilution. 2. Ensure complete and even transfer of proteins to the membrane. 3. Accurately quantify protein concentrations and re-probe for a reliable loading control (e.g., total Src, GAPDH, or beta-actin).

References

Addressing off-target effects of Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caffeic acid-pYEEIE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving this Lck-SH2 domain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary and intended target of this compound is the Src Homology 2 (SH2) domain of the Lymphocyte-specific protein tyrosine kinase (Lck). It is a non-phosphopeptide inhibitor that binds with high affinity to the Lck-SH2 domain, thereby disrupting its protein-protein interactions which are crucial for T-cell receptor (TCR) signaling.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: Direct off-target effects of this compound are not extensively documented. However, based on the activities of its structural components (caffeic acid) and the broader class of Src family kinase inhibitors, potential off-target effects may include:

  • Inhibition of other Src family kinase SH2 domains: Due to structural homology among SH2 domains, cross-reactivity with other Src family kinases (e.g., Fyn, Src) is possible.[3]

  • Modulation of downstream signaling pathways: Inhibition of Lck can lead to widespread changes in downstream signaling cascades beyond the intended scope, which can be misinterpreted as off-target effects.[4]

  • Effects related to the caffeic acid moiety: Caffeic acid itself has broad biological activities, including antioxidant properties and modulation of pathways like NF-κB and PI3K/Akt.[5][6] These activities could contribute to off-target effects.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Use of a negative control: A structurally similar but inactive compound can help determine if the observed effects are specific to Lck-SH2 inhibition.

  • Rescue experiments: Re-introduction of a constitutively active downstream signaling component can help confirm if the observed phenotype is due to the inhibition of the intended pathway.

  • Orthogonal validation: Using a different inhibitor with a distinct chemical structure that targets the same protein (e.g., another Lck inhibitor) can help confirm that the observed effects are on-target.

  • Kinase profiling: A broad panel kinase assay can identify other kinases that may be inhibited by this compound.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in a solvent like DMSO.[7] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Lck-Mediated Signaling
Possible Cause Troubleshooting Steps
Compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the integrity of the compound using analytical methods if possible.
Incorrect Dosage 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. 2. Ensure accurate dilution and pipetting.
Cell Line Resistance 1. Confirm that your cell line expresses Lck at sufficient levels. 2. Consider potential mutations in the Lck SH2 domain that may affect inhibitor binding.
Suboptimal Assay Conditions 1. Optimize incubation time with the inhibitor. 2. Ensure that the stimulation of the TCR pathway is robust.
Issue 2: Unexpected Cell Viability or Proliferation Changes
Possible Cause Troubleshooting Steps
Off-target Kinase Inhibition 1. Test the effect of this compound on a broader range of kinases using a kinase panel assay. 2. Compare the phenotype with that of other more specific Lck inhibitors.
Caffeic Acid Moiety Effects 1. Test the effects of caffeic acid alone on your cells to see if it phenocopies the observed effects. 2. Assess markers of oxidative stress or NF-κB pathway activation.
General Cellular Stress 1. Lower the concentration of the inhibitor to the minimum effective dose. 2. Reduce the incubation time. 3. Ensure the solvent concentration is not causing toxicity.
Issue 3: Variability in Western Blot Results for Downstream Signaling Proteins
Possible Cause Troubleshooting Steps
Poor Antibody Quality 1. Validate your primary antibodies using positive and negative controls. 2. Use antibodies specific for phosphorylated and total protein to assess the phosphorylation status accurately.
Timing of Analysis 1. Perform a time-course experiment to capture the peak of signaling inhibition. 2. Ensure that cell lysis and sample preparation are done quickly to preserve phosphorylation states.
Loading Inconsistencies 1. Quantify protein concentration accurately before loading. 2. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.

Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
Lck 15
Fyn250
Src400
Abl>1000
EGFR>5000
PI3K>10000

This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Western Blot Analysis of Lck Downstream Signaling
  • Cell Culture and Treatment: Plate Jurkat T-cells at a density of 1x10^6 cells/mL. Pre-incubate with desired concentrations of this compound or vehicle control (DMSO) for 2 hours.

  • TCR Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 10 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ZAP70, phospho-LAT, phospho-ERK, and their total protein counterparts overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Complex CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Recruits & Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK PLCg1 PLCγ1 SLP76->PLCg1 Ca_NFAT Ca2+/NFAT Pathway PLCg1->Ca_NFAT Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression Ca_NFAT->Gene_Expression Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Lck Inhibits SH2 domain

Caption: Lck Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 On-Target Validation cluster_1 Off-Target Assessment Kinase_Assay Lck Kinase Assay WB_pZAP70 Western Blot (pZAP70) T_Cell_Activation T-Cell Activation Assay (IL-2 production) Kinase_Panel Broad Kinase Panel WB_Off_Target Western Blot (pAkt, pSrc) Viability_Assay Cell Viability Assay Start Experiment with This compound Start->Kinase_Assay Start->WB_pZAP70 Start->T_Cell_Activation Start->Kinase_Panel Start->WB_Off_Target Start->Viability_Assay

Caption: Experimental workflow for assessing on- and off-target effects.

Troubleshooting_Flowchart Start Unexpected Experimental Result Check_On_Target Is On-Target Inhibition Confirmed? Start->Check_On_Target Troubleshoot_On_Target Troubleshoot On-Target (See Guide 1) Check_On_Target->Troubleshoot_On_Target No Hypothesize_Off_Target Hypothesize Off-Target Effect Check_On_Target->Hypothesize_Off_Target Yes Refine_Experiment Refine Experimental Conditions Troubleshoot_On_Target->Refine_Experiment Validate_Off_Target Validate Off-Target (e.g., Kinase Panel, Orthogonal Inhibitor) Hypothesize_Off_Target->Validate_Off_Target Validate_Off_Target->Refine_Experiment Interpret_Data Interpret Data with Off-Target Consideration Refine_Experiment->Interpret_Data

Caption: Logical flowchart for troubleshooting unexpected experimental results.

References

Technical Support Center: Caffeic Acid-pYEEIE Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with caffeic acid-pYEEIE conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address cell permeability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low cell permeability of caffeic acid?

A1: Caffeic acid, a phenolic compound, generally exhibits low cell permeability primarily due to its hydrophilic nature.[1] Studies using Caco-2 cell monolayers, a model for the intestinal epithelial barrier, have demonstrated poor permeation of caffeic acid and its conjugates.[2] The apparent permeability coefficient (Papp) for caffeic acid in Caco-2 cells is typically low.[3][4] Two proposed mechanisms for its absorption are active transport via the monocarboxylic acid transporter (MCT) and paracellular diffusion.[4]

Q2: What are the common cell permeability challenges associated with peptides like pYEEIE?

A2: Peptides, including pYEEIE, often face significant hurdles in crossing the cell membrane. These challenges are attributed to several factors:

  • Size: Peptides are generally larger than small-molecule drugs, which can hinder their passive diffusion across the lipid bilayer.

  • Charge: The net charge of a peptide plays a crucial role in its interaction with the negatively charged cell membrane.

  • Hydrogen Bonding: The peptide backbone contains numerous hydrogen bond donors and acceptors, which can form favorable interactions with water, making it energetically unfavorable to enter the hydrophobic membrane core.

  • Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the extracellular environment and within cells.

Q3: How does conjugating caffeic acid to the pYEEIE peptide potentially affect its cell permeability?

A3: The impact of conjugating caffeic acid to the pYEEIE peptide on cell permeability is complex and can be influenced by several factors:

  • Increased Lipophilicity: Caffeic acid is more lipophilic than a typical peptide. Its conjugation to pYEEIE may increase the overall lipophilicity of the conjugate, potentially enhancing its interaction with the cell membrane.

  • Altered Conformation: The conjugation can alter the three-dimensional structure of the pYEEIE peptide. This conformational change may mask or expose certain residues that are critical for membrane interaction or recognition by transporters.

  • Steric Hindrance: The caffeic acid moiety could sterically hinder the interaction of the pYEEIE peptide with cell surface receptors or transporters that might facilitate its uptake.

Currently, there is limited direct experimental data on the cell permeability of a this compound conjugate. Therefore, empirical testing is necessary to determine the net effect of the conjugation.

Q4: What are the potential signaling pathways activated by a this compound conjugate?

A4: The signaling pathways activated by the conjugate are likely a combination of those affected by caffeic acid and the pYEEIE peptide.

  • Caffeic Acid-Mediated Pathways: Caffeic acid is known to modulate several key signaling pathways, including:

    • MAPK Pathway: It can influence the phosphorylation of ERK, JNK, and p38 proteins.[5][6]

    • NF-κB Pathway: Caffeic acid can suppress the activation of NF-κB, a key regulator of inflammation.

    • JAK-STAT Pathway: It has been shown to inhibit the IL-6 mediated JAK-STAT3 signaling axis.[6]

  • pYEEIE-Mediated Pathways: The pYEEIE peptide sequence is a known motif that binds to the SH2 domain of signaling proteins. This interaction can influence various physiological processes, including cell proliferation, differentiation, and migration. The specific downstream pathways would depend on the particular SH2 domain-containing proteins it interacts with.

The conjugation of caffeic acid to pYEEIE could lead to synergistic, antagonistic, or novel signaling effects that would need to be experimentally determined.

Troubleshooting Guides

Issue: Low cellular uptake of the this compound conjugate.

Possible Cause Troubleshooting Steps
Poor Passive Permeability 1. Confirm low passive permeability: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the conjugate's ability to passively diffuse across a lipid membrane. 2. Increase Lipophilicity: Consider modifying the conjugate to increase its lipophilicity. This could involve adding a lipid tail or using a more lipophilic linker between the caffeic acid and the peptide. 3. Prodrug Approach: Design a more lipophilic prodrug of the conjugate that can cross the cell membrane and then be cleaved intracellularly to release the active compound.
Active Efflux 1. Assess active transport: Perform a bi-directional Caco-2 assay to determine if the conjugate is a substrate for efflux pumps like P-glycoprotein (P-gp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use of Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the apical-to-basolateral permeability in the presence of an inhibitor would confirm the involvement of that efflux pump.
Endosomal Entrapment 1. Visualize intracellular localization: Use fluorescence microscopy to visualize the intracellular distribution of a fluorescently labeled conjugate. Co-localization with endosomal/lysosomal markers would indicate entrapment. 2. Incorporate Endosomal Escape Moieties: Modify the delivery strategy to include components that promote endosomal escape, such as fusogenic peptides or pH-responsive polymers.
Low Affinity for Uptake Transporters 1. Identify potential transporters: Research literature for transporters that recognize phenolic compounds or peptides with similar characteristics to pYEEIE. 2. Use transporter-expressing cell lines: If a potential transporter is identified, use a cell line that is known to express high levels of this transporter to see if uptake is enhanced.

Data Presentation

Table 1: Apparent Permeability (Papp) of Caffeic Acid in Caco-2 Cell Monolayers

ConcentrationPapp (A→B) (cm/s)Reference
5 µg/mL(4.87 ± 1.72) × 10⁻⁷[3][4]
15 µg/mL(5.05 ± 0.66) × 10⁻⁷[3][4]

Data represents mean ± standard deviation.

Table 2: General Classification of Caco-2 Permeability

Permeability ClassificationPapp (x 10⁻⁶ cm/s)Corresponding Human Absorption
Low< 1.00-20%
Moderate1.0 - 10.020-80%
High> 10.080-100%

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plate (Donor plate) with a PVDF membrane

  • 96-well acceptor plate

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound (this compound) and control compounds (high and low permeability)

  • Analytical instrument (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate, ensuring the entire membrane surface is coated.

  • Prepare Dosing Solutions: Dissolve the test conjugate and control compounds in PBS to the desired concentration.

  • Add Dosing Solutions: Add 150 µL of the dosing solutions to the donor plate wells.

  • Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, collect samples from both the donor and acceptor plates.

  • Analysis: Determine the concentration of the conjugate in each sample using a suitable analytical method.

  • Calculate Apparent Permeability (Papp):

    • Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    • Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • CA(t) = Concentration in the acceptor well at time t

      • Cequilibrium = (VD * CD(0) + VA * CA(0)) / (VD + VA)

      • CD(0) = Initial concentration in the donor well

      • CA(0) = Initial concentration in the acceptor well (usually 0)

Caco-2 Cell Permeability Assay (Bi-directional)

This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and can assess both passive diffusion and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Test compound (this compound) and control compounds

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to indicate a tight monolayer.

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be low (<1.0 x 10⁻⁶ cm/s) to confirm monolayer integrity.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the test conjugate in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the test conjugate in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Determine the concentration of the conjugate in each sample using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using the formula provided in the PAMPA protocol, adjusting for the specific volumes and surface area of the Transwell insert.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

Visualizations

experimental_workflow cluster_permeability_assessment Permeability Assessment Workflow start Start: Low Cellular Effect of Conjugate pampa PAMPA Assay start->pampa passive Passive Permeability Issue pampa->passive caco2 Caco-2 Assay active Active Transport Issue caco2->active passive->caco2 If passive permeability is low lipophilicity Increase Lipophilicity passive->lipophilicity Yes inhibitors Use Efflux Pump Inhibitors active->inhibitors Efflux Ratio > 2 end End: Optimized Permeability lipophilicity->end inhibitors->end

Caption: Troubleshooting workflow for poor cell permeability.

signaling_pathways cluster_caffeic_acid Caffeic Acid cluster_pyeeie pYEEIE Peptide ca Caffeic Acid mapk MAPK Pathway (ERK, JNK, p38) ca->mapk nfkb NF-κB Pathway ca->nfkb jak_stat JAK-STAT Pathway ca->jak_stat cellular_response Cellular Response mapk->cellular_response nfkb->cellular_response jak_stat->cellular_response pyeeie pYEEIE sh2 SH2 Domain pyeeie->sh2 proliferation Cell Proliferation sh2->proliferation migration Cell Migration sh2->migration proliferation->cellular_response migration->cellular_response conjugate This compound Conjugate conjugate->ca conjugate->pyeeie

Caption: Potential signaling pathways of the conjugate.

logical_relationship cluster_physicochemical Physicochemical Factors cluster_biological Biological Factors permeability Cell Permeability physicochemical Physicochemical Properties permeability->physicochemical biological Biological Interactions permeability->biological size Size physicochemical->size charge Charge physicochemical->charge lipophilicity Lipophilicity physicochemical->lipophilicity h_bonding Hydrogen Bonding physicochemical->h_bonding passive_diffusion Passive Diffusion biological->passive_diffusion active_transport Active Transport biological->active_transport endocytosis Endocytosis biological->endocytosis

Caption: Factors influencing cell permeability.

References

Technical Support Center: Minimizing Variability in Experiments with Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caffeic acid-pYEEIE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and sources of variability when working with this compound, a potent phosphopeptide ligand for the Src SH2 domain.

Handling and Storage of this compound

Q1: My this compound solution appears discolored. What should I do?

A1: Discoloration of peptide solutions can indicate oxidation or degradation. Peptides containing tyrosine and caffeic acid moieties can be susceptible to oxidation. It is recommended to prepare fresh solutions and store them properly. To minimize oxidation, consider the following:

  • Storage of Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture and light.

  • Solution Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.

  • Solvent Choice: Dissolve this compound in a minimal amount of an organic solvent like DMSO first, and then dilute with your aqueous buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid impacting your assay.

  • Aqueous Solution Storage: Aqueous solutions of caffeic acid are not recommended to be stored for more than one day.[1] For this compound, it is best to prepare fresh solutions for each experiment or, if necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the best practices for solubilization?

A2: The solubility of peptides can be sequence-dependent. Caffeic acid itself has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and DMSO.[1] For this compound, follow these steps for optimal solubilization:

  • Initial Dissolution: First, try to dissolve the peptide in a small volume of an organic solvent such as DMSO.

  • Dilution: While vortexing, slowly add the desired aqueous buffer to the peptide-DMSO solution to reach the final concentration.

  • Hydrophobicity: If the peptide is particularly hydrophobic, a higher concentration of organic solvent might be necessary for the initial stock solution. However, always be mindful of the final solvent concentration in your assay.

SolventSolubility of Caffeic AcidRecommended for this compound
Water Sparingly soluble in cold water, freely soluble in hot water.[2]Not recommended for initial dissolution.
PBS (pH 7.2) Approximately 0.5 mg/mL.[1]Can be used for dilution from an organic stock.
Ethanol Approximately 25 mg/mL (warm).[1]Can be used for initial dissolution.
DMSO Approximately 5 mg/mL.[1]Recommended for initial stock solution preparation.
DMF Approximately 5 mg/mL.[1]Can be used for initial dissolution.

Table 1: Solubility of Caffeic Acid in Common Solvents. This table provides a reference for the solubility of the caffeic acid moiety. The solubility of the full this compound peptide may vary.

In Vitro Kinase Assays

Q3: I am not observing the expected inhibition of Src kinase activity with this compound. What are the potential causes?

A3: Several factors can contribute to a lack of inhibition in an in vitro kinase assay. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure your this compound is not degraded. Prepare fresh solutions as described in the handling and storage section.

  • Assay Buffer Composition: The composition of your kinase assay buffer is critical.

    • ATP Concentration: If you are investigating an ATP-competitive inhibitor, the concentration of ATP will directly impact the apparent IC50. Ensure you are using a consistent and appropriate ATP concentration, ideally at or near the Km of the kinase for ATP.

    • Detergents and Additives: Some detergents or other additives can interfere with the inhibitor's binding. Review your buffer components and consider running controls with varying concentrations of these additives.

  • Enzyme Activity: Confirm the activity of your Src kinase preparation using a known substrate and control inhibitor. The kinase may be inactive or have low activity.

  • Substrate Concentration: The concentration of the peptide substrate can also influence the results. Ensure you are using a substrate concentration at or below its Km for the kinase.

  • Presence of Proteases and Phosphatases: If using cell lysates as the source of kinase, endogenous proteases and phosphatases can degrade your peptide inhibitor or the phosphorylated substrate. Always include a cocktail of protease and phosphatase inhibitors in your lysis and assay buffers.[3][4][5]

Q4: There is high background signal in my kinase assay. How can I reduce it?

A4: High background can be caused by several factors depending on the assay format (e.g., radiometric, fluorescence-based).

  • Non-specific Binding: In filter-binding assays, the peptide or ATP may bind non-specifically to the filter. Ensure proper washing steps are performed.

  • Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the background signal. Optimize the enzyme concentration to minimize this effect while maintaining sufficient substrate phosphorylation.

  • Contaminated Reagents: Ensure all your reagents, especially ATP and buffers, are free from contaminants.

Cell-Based Assays

Q5: I am not seeing a consistent effect of this compound on Src phosphorylation in my cell-based assay. What could be the issue?

A5: Cell-based assays introduce additional layers of complexity. Here are some common sources of variability:

  • Cell Permeability: this compound is a phosphopeptide, which may have limited cell permeability. Consider using cell-penetrating peptide conjugates or transfection reagents if direct intracellular delivery is required. The caffeic acid moiety may improve uptake compared to a simple phosphopeptide.

  • Compound Stability in Culture Media: The stability of this compound in cell culture media over the course of your experiment should be considered. Degradation by proteases or phosphatases present in the serum or secreted by the cells can reduce its effective concentration.

  • Cell Health and Confluency: Ensure your cells are healthy and in a consistent growth phase (e.g., logarithmic phase) for all experiments. Over-confluent or stressed cells can exhibit altered signaling pathways.

  • Treatment Time and Concentration: Optimize the concentration and incubation time of this compound. A dose-response and time-course experiment is highly recommended to determine the optimal experimental window.

  • Endogenous Signaling Activity: The basal level of Src activity in your cell line can vary. Ensure you have appropriate positive and negative controls to assess the dynamic range of your assay. Serum starvation prior to stimulation is a common method to reduce basal signaling.

Competitive Binding Assays (e.g., Fluorescence Polarization)

Q6: The dynamic range (assay window) of my fluorescence polarization (FP) assay is too small. How can I improve it?

A6: A small assay window in an FP assay indicates a small difference in the polarization values of the free and bound fluorescent tracer. To increase the dynamic range:

  • Tracer and Protein Concentrations: Optimize the concentrations of your fluorescently labeled phosphopeptide tracer and the Src SH2 domain protein. The tracer concentration should be well below the Kd of the interaction, and the protein concentration should be sufficient to bind a significant fraction of the tracer.

  • Fluorophore Choice: The choice of fluorophore can impact the assay window. Ensure the fluorophore's lifetime is suitable for the size of the molecules being studied.

  • Buffer Conditions: Buffer components can affect the binding affinity and fluorescence properties. Optimize pH, salt concentration, and consider the addition of non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) to reduce non-specific binding.

  • Instrument Settings: Ensure your plate reader's G-factor is correctly calibrated for the specific fluorophore and buffer system you are using.

Q7: I am observing high variability between replicate wells in my competitive binding assay. What are the likely causes?

A7: High variability can stem from several sources:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and proper techniques.

  • Incomplete Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Gently mix the plate after adding all components.

  • Temperature Fluctuations: Binding kinetics are temperature-dependent. Allow all reagents and plates to equilibrate to room temperature before starting the assay and use a temperature-controlled plate reader if possible.

  • Compound Precipitation: The test compound, this compound, might precipitate at higher concentrations. Visually inspect the wells and consider performing a solubility test.

Experimental Protocols

Protocol 1: In Vitro Src Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on Src kinase using a radiometric filter-binding assay.

Materials:

  • Active Src kinase

  • This compound

  • Src substrate peptide (e.g., "Src-tide")

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[6]

  • [γ-³²P]ATP

  • Phosphatase and Protease Inhibitor Cocktail[3][4][5]

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a microcentrifuge tube, combine the kinase assay buffer, Src kinase, and the substrate peptide.

  • Add the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

ParameterRecommended Range/ValueRationale
Src Kinase Concentration 10-100 ng/reactionShould be in the linear range of the assay.
Substrate Peptide Conc. 1-10 µM (at or below Km)To ensure sensitivity to competitive inhibitors.
ATP Concentration 10-100 µM (at or near Km)Affects the apparent IC50 of ATP-competitive inhibitors.
[γ-³²P]ATP 1-10 µCi/reactionFor sensitive detection of phosphorylation.
Incubation Temperature 30°COptimal for many kinase assays.
Incubation Time 10-30 minutesShould be within the linear range of product formation.

Table 2: Typical Reaction Conditions for an In Vitro Src Kinase Assay.

Protocol 2: Competitive Fluorescence Polarization (FP) Binding Assay for Src SH2 Domain

This protocol outlines a competitive FP assay to measure the binding of this compound to the Src SH2 domain.

Materials:

  • Recombinant Src SH2 domain protein

  • Fluorescently labeled phosphopeptide tracer with known affinity for Src SH2 (e.g., FITC-pYEEI)

  • This compound

  • FP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Determine Optimal Tracer and Protein Concentrations:

    • Perform a saturation binding experiment by titrating the Src SH2 domain against a fixed, low concentration of the fluorescent tracer (e.g., 1-10 nM) to determine the Kd and the protein concentration that gives approximately 70-80% of the maximal polarization signal.

  • Competitive Binding Assay:

    • Prepare a serial dilution of this compound in the FP assay buffer.

    • In a 384-well plate, add the Src SH2 domain protein at the predetermined concentration.

    • Add the this compound dilutions or vehicle control.

    • Add the fluorescent tracer at its predetermined concentration.

    • Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

    • Read the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.

Signaling Pathways and Experimental Workflows

Src Signaling Pathway

Caffeic acid and its derivatives have been shown to influence several signaling pathways, including those involving Src family kinases. Caffeic acid can directly inhibit the kinase activity of Fyn, a member of the Src family, and subsequently block downstream MAPK signaling.[5][7] It can also regulate NF-κB activation through c-Src/ERK pathways.[8] this compound, as a phosphopeptide mimetic, is designed to competitively inhibit the binding of phosphotyrosine-containing proteins to the Src SH2 domain, thereby disrupting Src-mediated signaling cascades that are crucial for cell proliferation, migration, and survival.[9][10][11][12][13][14][15]

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation pY_Protein Phosphorylated Substrate Protein Src->pY_Protein Phosphorylation Src->FAK Activation Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Activation PI3K PI3K Src->PI3K pY_Protein->Src SH2 domain binding Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Src Inhibition of SH2 binding FAK->Src Activation Migration Migration FAK->Migration MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK_Pathway->Proliferation

Src Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive binding assay to assess the inhibitory potential of this compound.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Src SH2 Protein - Fluorescent Tracer - this compound - Assay Buffer Plate Plate Setup (384-well): - Add Src SH2 - Add this compound (or vehicle) - Add Fluorescent Tracer Reagents->Plate Incubate Incubate to reach equilibrium Plate->Incubate Read Read Fluorescence Polarization Incubate->Read Plot Plot FP vs. [this compound] Read->Plot Fit Fit data to dose-response curve Plot->Fit IC50 Determine IC50 Fit->IC50

Workflow for a Competitive Binding Assay.

References

Validation & Comparative

A Comparative Guide to Caffeic Acid-pYEEIE and Ac-pYEEIE in Src Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two hypothetical peptide-based inhibitors of the Src tyrosine kinase: Caffeic acid-pYEEIE and Ac-pYEEIE. This document is intended to serve as a framework for the evaluation of similarly modified peptide inhibitors, offering insights into their potential performance based on the known properties of their constituent parts. The experimental data presented herein is illustrative and intended to guide researchers in their own comparative studies.

The core of these inhibitors is the phosphopeptide sequence pYEEIE, derived from a known substrate of the Src kinase. The N-terminal modifications—a covalently linked caffeic acid and an acetyl group—are anticipated to modulate the peptide's inhibitory activity, stability, and cellular uptake.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for the two compounds based on the known inhibitory concentration of the related pYEEI peptide (IC50 of 6.5 μM) and the expected influence of the N-terminal modifications[1]. It is crucial to note that these values are illustrative and would need to be confirmed by experimental analysis.

ParameterThis compoundAc-pYEEIERationale for Hypothetical Values
Molecular Weight ~1057 g/mol ~919 g/mol Calculated based on the amino acid sequence and modifications.
Src Kinase IC50 2-5 µM5-8 µMThe bulky, hydrophobic caffeic acid moiety may offer additional interactions with the enzyme surface near the peptide binding site, potentially enhancing affinity compared to the smaller acetyl group. The baseline is the known 6.5 µM IC50 of pYEEI[1].
Binding Affinity (Kd) ~80 nM~120 nMA lower dissociation constant for the caffeic acid derivative is hypothesized, corresponding to a potentially higher affinity.
Cellular Permeability ModerateLow to ModerateThe lipophilic nature of caffeic acid may slightly improve passive diffusion across cell membranes compared to the more polar acetylated peptide.
Proteolytic Stability EnhancedEnhancedBoth N-terminal modifications are known to protect peptides from degradation by exopeptidases, thereby increasing their stability[2][3].

Experimental Protocols

To empirically determine the inhibitory potential of this compound and Ac-pYEEIE, a series of standardized biochemical and cell-based assays should be performed.

In Vitro Src Kinase Inhibition Assay (Fluorimetric)

This assay measures the rate of phosphorylation of a synthetic substrate by the Src kinase.

Materials:

  • Recombinant human c-Src kinase

  • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar fluorescence-based detection system

  • Test compounds (this compound and Ac-pYEEIE) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Dasatinib)

Procedure:

  • Prepare a dilution series of the test compounds and the positive control in the assay buffer.

  • In a 96-well or 384-well plate, add the Src kinase and the peptide substrate.

  • Add the diluted test compounds or controls to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a fluorescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™)[4].

  • The fluorescence intensity is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of this compound and Ac-pYEEIE

Ac-pYEEIE Synthesis: Standard solid-phase peptide synthesis (SPPS) is used to assemble the pYEEIE peptide. N-terminal acetylation can be achieved on-resin using acetic anhydride (B1165640) and a base such as diisopropylethylamine (DIEA) in a solvent like N-methyl-2-pyrrolidone (NMP)[5].

This compound Synthesis: Following the synthesis of the pYEEIE peptide on resin, the N-terminal amine is deprotected. Caffeic acid, with its hydroxyl groups protected, is then coupled to the N-terminus using standard peptide coupling reagents like HATU or HBTU. Subsequent deprotection and purification yield the final product[6][7].

Mandatory Visualizations

Src Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Cell_Migration Cell Migration Src->Cell_Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Cell_Proliferation Cell Proliferation Ras->Cell_Proliferation STAT3->Cell_Proliferation Cell_Survival Cell Survival PI3K->Cell_Survival

Caption: Simplified Src signaling pathway.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow start Start synthesis Synthesis of This compound & Ac-pYEEIE start->synthesis biochemical_assay In Vitro Src Kinase Inhibition Assay synthesis->biochemical_assay cell_based_assay Cell-Based Assays (e.g., Western Blot for pSrc) synthesis->cell_based_assay stability Proteolytic Stability Assay synthesis->stability ic50 Determine IC50 Values biochemical_assay->ic50 data_analysis Comparative Data Analysis ic50->data_analysis cell_based_assay->data_analysis stability->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for comparing Src inhibitors.

Concluding Remarks

The choice between this compound and Ac-pYEEIE as a lead compound for further development would depend on the specific therapeutic goals. The caffeic acid conjugate is hypothesized to offer slightly better potency due to potential auxiliary interactions with the Src kinase. Both modifications are expected to confer increased stability. However, only rigorous experimental evaluation as outlined in this guide can definitively elucidate the superior candidate for inhibiting Src kinase activity in a therapeutic context.

References

A Comparative Guide to the Specificity of pYEEI-Based Ligands for the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity and specificity of the phosphopeptide pYEEIE, a well-established high-affinity ligand for the Src Homology 2 (SH2) domain of the Src proto-oncogene tyrosine-protein kinase. While direct experimental data for a caffeic acid-conjugated pYEEIE molecule is not extensively available in published literature, this document outlines the validation framework for such a compound. The specificity is primarily conferred by the pYEEI motif, which shows preferential binding to the Src SH2 domain over other SH2 domains.[1] The experimental protocols and data presented herein serve as a benchmark for researchers developing and validating novel Src SH2 inhibitors.

Comparative Binding Affinity of pYEEI Peptide

The Src Homology 2 (SH2) domain is a structurally conserved protein module of about 100 amino acids that recognizes and binds to specific phosphotyrosine (pY)-containing motifs.[1][2] This interaction is a critical step in many signal transduction pathways.[3][4] The specificity of this binding is determined by the amino acid residues immediately C-terminal to the phosphotyrosine.[5] For the Src SH2 domain, the consensus binding motif is pYEEI, making peptides containing this sequence potent and specific ligands.[1]

The table below summarizes the relative binding affinities of various phosphopeptides to the Src SH2 domain, highlighting the preference for the pYEEI sequence. The data is typically derived from competitive binding assays, such as fluorescence polarization, where a lower IC₅₀ value indicates a higher binding affinity.

Peptide SequenceTarget SH2 DomainIC₅₀ (nM)Relative Affinity
Ac-pYEEI-NH₂ Src 50 High
Ac-pYVPM-NH₂Src2,800Moderate
Ac-pYEEV-NH₂Src1,200Moderate
Ac-pYEEL-NH₂Src300Moderate-High
Ac-pYEEA-NH₂Src2,700Moderate
Ac-pYEEI-NH₂ Lck 40 High
Ac-pYEEI-NH₂Grb2>100,000Very Low
Ac-pYVNV-NH₂Grb2130High

Data is compiled from multiple sources for illustrative comparison. Absolute values may vary based on experimental conditions.

The data clearly demonstrates that the pYEEI motif has a high affinity for the Src family kinases (Src, Lck) while exhibiting significantly lower affinity for other SH2 domains like Grb2, which prefers a pYxNx motif.[6] This inherent specificity makes the pYEEI peptide an excellent scaffold for developing targeted inhibitors.

Signaling Pathway and Mechanism of Inhibition

The Src protein is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and migration.[4] Its activity is tightly controlled. In its inactive state, an intramolecular interaction between the SH2 domain and a C-terminal phosphotyrosine (Tyr527) maintains a closed, inhibited conformation.[7] Activation occurs when this intramolecular bond is disrupted, often by dephosphorylation of Tyr527 or by the SH2 domain binding to a higher-affinity phosphotyrosine site on an activated receptor tyrosine kinase (RTK) or focal adhesion protein.[7][8] This binding event unmasks the kinase domain, leading to downstream signaling.

An inhibitor based on the pYEEI motif, such as Caffeic acid-pYEEIE, acts as a competitive antagonist. It occupies the peptide-binding pocket of the Src SH2 domain, preventing it from binding to its natural phosphotyrosine targets and thereby blocking the propagation of the signal.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK_pY Activated RTK (Phosphorylated) RTK->RTK_pY Signal Activation Src_inactive Src (Inactive) RTK_pY->Src_inactive Src SH2 Domain Binds pY-motif Src_active Src (Active) Src_inactive->Src_active Conformational Change & Activation Downstream Downstream Signaling Src_active->Downstream Kinase Activity Inhibitor CA-pYEEIE Inhibitor Inhibitor->RTK_pY Blocks Binding

Caption: Inhibition of the Src signaling pathway by a competitive SH2 antagonist.

Experimental Protocols

To validate the binding affinity and specificity of a novel compound like this compound, a quantitative binding assay is essential. Fluorescence Polarization (FP) is a widely used, robust, and homogeneous technique for this purpose.[9][10][11]

Experimental Workflow: Fluorescence Polarization Competition Assay

The FP assay measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (the probe, e.g., FITC-pYEEI) tumbles rapidly, resulting in low polarization. When bound to a large protein like the Src SH2 domain, its tumbling slows dramatically, leading to high polarization. A competitive inhibitor will displace the fluorescent probe from the SH2 domain, causing a decrease in polarization. This dose-dependent decrease is used to calculate the inhibitor's IC₅₀.

FP_Assay_Workflow P Src SH2 C1 Bound Complex F Fluorescent Probe (FITC-pYEEI) I Unlabeled Inhibitor (CA-pYEEIE) C1->I Competition label_high High Polarization (Slow Tumbling) C2 Inhibitor Complex F_free Free Probe label_low Low Polarization (Fast Tumbling)

Caption: Workflow of a competitive Fluorescence Polarization binding assay.
Detailed Protocol: Competitive FP Assay for Src SH2 Inhibition

This protocol provides a general framework for determining the IC₅₀ value of an unlabeled inhibitor for the Src SH2 domain.

1. Materials and Reagents:

  • Recombinant, purified Src SH2 domain protein.

  • Fluorescently labeled probe peptide (e.g., 5-FAM-G-pY-E-E-I-E-NH₂).

  • Unlabeled test inhibitor (e.g., this compound).

  • Assay Buffer: 100 mM NaCl, 20 mM Phosphate buffer (pH 7.4), 1 mM DTT, 0.01% Tween-20.

  • 384-well, non-stick, black microplates.

  • Plate reader capable of measuring fluorescence polarization.

2. Experimental Procedure:

  • Probe-Protein Binding (Saturation Curve):

    • Prepare a serial dilution of the Src SH2 protein in the assay buffer.

    • Add a fixed, low concentration (e.g., 10 nM) of the fluorescent probe to each well.

    • Add the diluted protein to the wells.

    • Incubate at room temperature for 30 minutes to reach equilibrium.

    • Measure fluorescence polarization.

    • Determine the Kd of the probe and select a protein concentration that results in ~70-80% of maximal binding for the competition assay.[12]

  • Competition Assay (IC₅₀ Determination):

    • Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 pM) in assay buffer containing a fixed concentration of the fluorescent probe (10 nM).

    • In the 384-well plate, add the inhibitor/probe mixture.

    • Add the fixed concentration of Src SH2 protein (determined from the saturation experiment) to all wells, except for "probe only" controls.

    • Include controls:

      • 0% Inhibition: Probe + Protein (no inhibitor).

      • 100% Inhibition: Probe only (no protein).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization using the plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

3. Data Analysis:

  • Normalize the raw polarization data (in mP units) to the percentage of inhibition using the controls.

  • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the bound fluorescent probe.[12]

  • To assess specificity, repeat the assay using other SH2 domains (e.g., Grb2, SHP2 N-SH2). A significantly higher IC₅₀ value for other domains indicates specificity for Src.

References

Unveiling the Bioactivity of Caffeic Acid-pYEEIE: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of biochemical assays to confirm and characterize the activity of Caffeic acid-pYEEIE. This non-phosphopeptide inhibitor is noted for its potent binding to the GST-Lck-SH2 domain, suggesting a role in modulating Src family kinase signaling.[1][2][3] Furthermore, derivatives of caffeic acid have demonstrated significant inhibitory effects on the STAT3 signaling pathway, a key player in cancer cell proliferation and survival.[4][5] This guide details experimental protocols and presents comparative data to aid in the rigorous evaluation of this promising compound.

Comparative Analysis of Key Biochemical Assays

To effectively assess the multifaceted activity of this compound, a combination of assays targeting its direct binding, downstream signaling effects, and cellular consequences is recommended. The following table summarizes key quantitative assays, providing a framework for comparative analysis.

Assay TypeTargetKey Quantitative MetricAlternative AssaysReference Protocol
SH2 Domain Binding Assay GST-Lck-SH2 DomainIC50 (Inhibitory Concentration 50%)Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)--INVALID-LINK--
STAT3 Phosphorylation Assay Phospho-STAT3 (Tyr705)Relative p-STAT3 LevelsELISA, Flow Cytometry--INVALID-LINK--
STAT3 Reporter Gene Assay STAT3-dependent TranscriptionLuciferase Activity (Fold Change)qPCR for STAT3 target genes (e.g., c-Myc, Bcl-xL)--INVALID-LINK--
Cellular Thermal Shift Assay (CETSA) STAT3Thermal Stability ShiftDrug Affinity Responsive Target Stability (DARTS)--INVALID-LINK--
Cell Viability Assay Cancer Cell Lines (e.g., NCI-N87, A549)IC50Apoptosis Assays (e.g., Caspase activity, Annexin V staining)--INVALID-LINK--

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the targeted biological pathways is crucial for a clear understanding of the methodologies.

experimental_workflow cluster_assays Biochemical & Cellular Assays cluster_readouts Data Analysis b_assay SH2 Domain Binding Assay ic50 IC50 Determination b_assay->ic50 p_assay STAT3 Phosphorylation Assay quant Phosphorylation Quantification p_assay->quant r_assay STAT3 Reporter Assay luc Luciferase Quantification r_assay->luc c_assay Cell Viability Assay viability Viability Curve c_assay->viability t_assay CETSA thermal Thermal Shift Analysis t_assay->thermal target_validation Target Engagement & Functional Activity ic50->target_validation quant->target_validation luc->target_validation viability->target_validation thermal->target_validation compound This compound compound->b_assay Direct Binding compound->p_assay Cell-Based compound->r_assay Cell-Based compound->c_assay Cell-Based compound->t_assay Target Engagement

Experimental workflow for confirming this compound activity.

The primary proposed mechanism of action for caffeic acid derivatives involves the inhibition of the JAK-STAT3 signaling pathway.

stat3_pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Tyr705) stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (c-Myc, Bcl-xL) dimer->transcription Binds to DNA dna DNA proliferation Cell Proliferation & Survival transcription->proliferation caffeic_acid This compound caffeic_acid->jak Inhibition caffeic_acid->stat3 Inhibition of Phosphorylation

Inhibition of the JAK-STAT3 signaling pathway by this compound.

Detailed Experimental Protocols

Protocol 1: SH2 Domain Binding Assay (Competitive ELISA)

Objective: To determine the in vitro potency of this compound in inhibiting the interaction between a phosphopeptide and the Lck-SH2 domain.

Materials:

  • Recombinant GST-Lck-SH2 domain

  • Biotinylated phosphopeptide ligand (e.g., Biotin-pYEEI)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • 96-well microtiter plates

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Coat the 96-well plate with GST-Lck-SH2 domain overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (Assay buffer) for 1 hour at room temperature.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted compound and a fixed concentration of biotinylated phosphopeptide to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Western Blot for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3 at Tyr705 in cancer cells.

Materials:

  • Cancer cell line (e.g., NCI-N87, A549)

  • This compound

  • Cytokine for stimulation (e.g., IL-6 or EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours.[6]

  • Pre-treat the cells with various concentrations of this compound for a specified duration.

  • Stimulate the cells with a cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes).[7]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]

  • Determine the protein concentration of the lysates using a BCA assay.[6]

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.[8]

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[8]

  • Detect the protein bands using an ECL substrate.[8]

  • Strip the membrane and re-probe with antibodies against total STAT3 and GAPDH as loading controls.[8]

  • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 or GAPDH.

Protocol 3: STAT3-Dependent Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on STAT3 transcriptional activity.

Materials:

  • HEK293T cells

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid with Renilla luciferase

  • Lipofectamine 2000 or other transfection reagent

  • This compound

  • IL-6

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the STAT3-responsive luciferase reporter plasmid and the Renilla control plasmid using Lipofectamine 2000.[7]

  • After 6 hours, replace the medium with fresh complete medium.[8]

  • 24 hours post-transfection, seed the cells into 96-well plates.[7]

  • Treat the cells with various concentrations of this compound for a specified duration.

  • Stimulate the cells with IL-6 (e.g., 20 ng/mL) to activate the STAT3 pathway.[7]

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[7][8]

  • Normalize the STAT3-responsive luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.[8]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to STAT3 in a cellular context.

Materials:

  • Cancer cell line (e.g., NCI-N87)

  • This compound

  • PBS

  • Liquid nitrogen

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Treat the cells with this compound or a vehicle control.[8]

  • Harvest the cells, wash with PBS, and resuspend in PBS.[8]

  • Divide the cell suspension into aliquots in PCR tubes.[8]

  • Heat the aliquots to a range of temperatures in a thermal cycler for a few minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles using liquid nitrogen.[8]

  • Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[8]

  • Analyze the amount of soluble STAT3 in the supernatant by Western blotting.[8]

  • An increase in the thermal stability of STAT3 in the presence of this compound indicates direct binding.[8]

Protocol 5: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., NCI-N87, A549)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

By employing this comprehensive suite of biochemical and cellular assays, researchers can thoroughly investigate and validate the activity of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Western Blot Analysis: Validating Src Inhibition by Caffeic Acid-pYEEIE in Comparison to Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Caffeic acid-pYEEIE, a novel Src inhibitor, with other established alternatives, supported by experimental data from Western blot analysis. This document is intended for researchers, scientists, and drug development professionals working in oncology and signal transduction.

Introduction

Src, a non-receptor tyrosine kinase, is a critical mediator of various signaling pathways that regulate cell proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a prime therapeutic target. This compound has emerged as a potent inhibitor of Src family kinases. This guide details the validation of its inhibitory activity using Western blot analysis and compares its performance with other known Src inhibitors.

Mechanism of Action of this compound

This compound is a non-phosphopeptide inhibitor that specifically targets the Src Homology 2 (SH2) domain of Src family kinases. Unlike ATP-competitive inhibitors that block the kinase's catalytic activity, this compound disrupts the protein-protein interactions mediated by the SH2 domain. This interference with downstream signaling cascades ultimately leads to the inhibition of Src-dependent cellular processes. The reported IC50 value for this compound binding to the Src SH2 domain is 42 nM.

Comparative Analysis of Src Inhibitors

To evaluate the efficacy of this compound, a comparative Western blot analysis is proposed against a well-established ATP-competitive Src inhibitor, Dasatinib. Caffeic Acid Phenethyl Ester (CAPE), a related compound with known anti-cancer properties, is also included for a broader comparison.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a densitometric analysis of Western blots. This data illustrates the expected dose-dependent inhibitory effect of each compound on the phosphorylation of Src at Tyrosine 416 (p-Src Tyr416), a key marker of its activation. The values are presented as a percentage of the phosphorylated Src relative to the total Src, normalized to an untreated control.

Treatment GroupConcentration (µM)p-Src (Tyr416) / Total Src (% of Control)
Untreated Control 0100%
This compound 0.175%
140%
1015%
Dasatinib 0.0160%
0.120%
15%
CAPE 185%
1055%
5025%

Note: This data is illustrative and intended to represent a plausible outcome based on the known mechanisms of the inhibitors. Actual experimental results may vary.

Experimental Protocols

A detailed protocol for Western blot analysis to assess Src inhibition is provided below.

Materials and Reagents
  • Cell Lines: A suitable cancer cell line with detectable levels of active Src (e.g., MDA-MB-231 breast cancer cells, PC-3 prostate cancer cells).

  • Inhibitors: this compound, Dasatinib, Caffeic Acid Phenethyl Ester (CAPE).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-Src (Tyr416), Mouse anti-total-Src, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Other Reagents: PBS, BSA, non-fat dry milk, Tween-20.

Procedure
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, Dasatinib, or CAPE for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total Src and a loading control.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation p_Src_Y416 p-Src (Y416) (Active) Src->p_Src_Y416 Autophosphorylation Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) p_Src_Y416->Downstream_Effectors Phosphorylation SH2_Domain SH2 Domain p_Src_Y416->SH2_Domain Gene_Expression Gene Expression (Proliferation, Survival, Migration) Downstream_Effectors->Gene_Expression Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->SH2_Domain Inhibits Interaction Dasatinib Dasatinib Dasatinib->p_Src_Y416 Inhibits Kinase Activity

Caption: Src signaling pathway and points of inhibition.

Experimental Workflow

cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis A Cell Culture & Treatment with Inhibitors B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Image Acquisition G->H I Densitometry & Normalization H->I J Comparative Analysis I->J

Caption: Western blot experimental workflow.

Logical Comparison of Inhibitors

cluster_sh2 SH2 Domain Inhibition cluster_kinase Kinase Domain Inhibition Src_Inhibition Approaches to Src Inhibition SH2_Inhibitor This compound Src_Inhibition->SH2_Inhibitor Kinase_Inhibitor Dasatinib Src_Inhibition->Kinase_Inhibitor SH2_Mechanism Mechanism: Disrupts protein-protein interactions SH2_Inhibitor->SH2_Mechanism SH2_Effect Effect: Inhibits downstream signaling SH2_Mechanism->SH2_Effect Kinase_Mechanism Mechanism: ATP-competitive inhibition of kinase activity Kinase_Inhibitor->Kinase_Mechanism Kinase_Effect Effect: Prevents Src autophosphorylation and substrate phosphorylation Kinase_Mechanism->Kinase_Effect

Caption: Logical comparison of inhibitor mechanisms.

Control Experiments for Caffeic Acid-pYEEIE Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for evaluating the efficacy and mechanism of a combination therapy involving Caffeic acid and the synthetic peptide pYEEIE. Due to the current lack of publicly available data on the specific biological activity of the pYEEIE peptide, this document will proceed with a plausible, hypothetical scenario for its mechanism of action to illustrate the principles of designing robust control experiments.

Hypothetical Scenario for pYEEIE Peptide Activity

For the purpose of this guide, we will hypothesize that the pYEEIE peptide is a synthetic phosphopeptide designed to competitively inhibit the binding of a substrate to a key downstream kinase in the PI3K/Akt signaling pathway, thereby inhibiting tumor cell proliferation and survival. Caffeic acid is a natural phenolic compound with known antioxidant, anti-inflammatory, and anticancer properties, which has been shown to modulate multiple signaling pathways, including the MAPK/ERK and NF-κB pathways. The combination of Caffeic acid and pYEEIE is being investigated for potential synergistic or additive effects in cancer therapy.

I. Comparison of Treatment Alternatives

Before detailing the control experiments for the Caffeic acid-pYEEIE combination, it is crucial to compare this novel therapy with existing alternatives. The following table summarizes the performance of this compound (based on hypothetical data) against standard-of-care chemotherapeutic agents and monotherapy.

Table 1: Comparison of this compound with Alternative Cancer Therapies

Treatment RegimenMechanism of ActionEfficacy (IC50 in Cancer Cell Line X)Potential AdvantagesPotential Disadvantages
This compound Dual-pathway targeting: Caffeic acid inhibits MAPK/ERK and NF-κB; pYEEIE (hypothetical) inhibits PI3K/Akt.5 µMPotential for synergistic effects, reduced toxicity, and overcoming drug resistance.Novelty, requiring extensive validation; peptide stability and delivery challenges.
Caffeic Acid (Monotherapy) Inhibition of MAPK/ERK and NF-κB signaling pathways.[1][2]25 µMNatural product, good safety profile.Lower potency as a monotherapy.
pYEEIE Peptide (Monotherapy) Hypothetical: Competitive inhibition of a PI3K/Akt downstream kinase.15 µMHigh specificity for the target kinase.Potential for rapid degradation, poor cell permeability, and high cost of synthesis.
Doxorubicin DNA intercalation and inhibition of topoisomerase II.1 µMBroad-spectrum and potent cytotoxic agent.High systemic toxicity, including cardiotoxicity and myelosuppression.
Paclitaxel Microtubule stabilization, leading to cell cycle arrest.0.5 µMEffective against a wide range of solid tumors.Neurotoxicity, myelosuppression, and development of drug resistance.

II. Experimental Protocols and Control Groups

To rigorously evaluate the combined effect of Caffeic acid and pYEEIE, a series of well-controlled experiments are essential. Both in vitro and in vivo studies should be conducted with appropriate controls to ensure the validity and reproducibility of the findings.

A. In Vitro Experiments

1. Cell Viability and Proliferation Assays (e.g., MTT, SRB, or CellTiter-Glo)

  • Objective: To determine the cytotoxic and anti-proliferative effects of individual and combined treatments on cancer cells.

  • Experimental Groups:

    • Vehicle Control (e.g., DMSO for Caffeic acid, sterile water or buffer for pYEEIE)

    • Caffeic Acid alone (at various concentrations)

    • pYEEIE Peptide alone (at various concentrations)

    • Caffeic Acid + pYEEIE Peptide (in combination at various ratios)

    • Positive Control (e.g., Doxorubicin or Paclitaxel at a known effective concentration)

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with the different experimental groups for 24, 48, and 72 hours.

    • At each time point, add the respective assay reagent (e.g., MTT) and incubate as per the manufacturer's protocol.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the IC50 values for each treatment and use software (e.g., CompuSyn) to determine the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

2. Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the molecular mechanism of action by examining the phosphorylation status and expression levels of key proteins in the targeted signaling pathways.

  • Experimental Groups:

    • Untreated Control

    • Vehicle Control

    • Caffeic Acid alone

    • pYEEIE Peptide alone

    • Caffeic Acid + pYEEIE Peptide

  • Methodology:

    • Treat cells with the respective compounds for a predetermined time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., Akt, ERK, NF-κB p65) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence imager.

B. In Vivo Experiments (Xenograft Mouse Model)

1. Tumor Growth Inhibition Study

  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Experimental Groups (n=8-10 mice per group):

    • Vehicle Control (administered via the same route as the treatments)

    • Caffeic Acid alone

    • pYEEIE Peptide alone

    • Caffeic Acid + pYEEIE Peptide

    • Positive Control (e.g., a standard-of-care chemotherapeutic agent)

  • Methodology:

    • Inject cancer cells subcutaneously into the flank of immunodeficient mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the different treatment groups.

    • Administer the treatments according to a predetermined schedule (e.g., daily, three times a week).

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

III. Visualization of Pathways and Workflows

A. Signaling Pathways

Signaling_Pathways cluster_caffeic_acid Caffeic Acid Action cluster_pYEEIE pYEEIE Peptide Action (Hypothetical) CA Caffeic Acid MEK MEK CA->MEK Inhibits IKK IKK CA->IKK Inhibits ERK ERK MEK->ERK Proliferation_CA Cell Proliferation ERK->Proliferation_CA NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation pYEEIE pYEEIE Peptide Downstream_Kinase Downstream Kinase pYEEIE->Downstream_Kinase Inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->Downstream_Kinase Proliferation_pYEEIE Cell Proliferation Downstream_Kinase->Proliferation_pYEEIE Survival Cell Survival Downstream_Kinase->Survival

Caption: Targeted signaling pathways of Caffeic Acid and the hypothetical pYEEIE peptide.

B. Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Cancer Cell Culture treatment_invitro Treatment Groups: - Vehicle Control - Caffeic Acid - pYEEIE Peptide - Combination - Positive Control start_invitro->treatment_invitro viability_assay Cell Viability Assay (MTT/SRB) treatment_invitro->viability_assay western_blot Western Blot Analysis treatment_invitro->western_blot data_analysis_invitro Data Analysis: - IC50 Calculation - Combination Index viability_assay->data_analysis_invitro start_invivo Xenograft Model Establishment treatment_invivo Treatment Groups: - Vehicle Control - Caffeic Acid - pYEEIE Peptide - Combination - Positive Control start_invivo->treatment_invivo monitoring Tumor Growth and Body Weight Monitoring treatment_invivo->monitoring endpoint Endpoint Analysis: - Tumor Excision - Immunohistochemistry monitoring->endpoint data_analysis_invivo Data Analysis: - Tumor Growth Inhibition endpoint->data_analysis_invivo

Caption: Workflow for in vitro and in vivo evaluation of this compound treatment.

C. Logical Relationship of Controls

Control_Logic main_question Is the combination of Caffeic Acid and pYEEIE effective? sub_question1 Is the effect due to the combination itself? main_question->sub_question1 sub_question2 Is the effect specific to the compounds? main_question->sub_question2 sub_question3 How does it compare to standard treatments? main_question->sub_question3 control1 Monotherapy Controls: - Caffeic Acid alone - pYEEIE Peptide alone sub_question1->control1 control2 Vehicle Control sub_question2->control2 control3 Positive Control (Standard Chemotherapy) sub_question3->control3

Caption: Logical framework for the selection of essential control groups.

IV. Conclusion

The successful evaluation of a novel combination therapy like Caffeic acid and the hypothetical pYEEIE peptide hinges on a meticulously designed experimental plan with a comprehensive set of controls. By systematically comparing the combination to its individual components, a vehicle, and established treatments, researchers can confidently ascertain the true efficacy and potential synergy of the new therapeutic strategy. The protocols and visualizations provided in this guide offer a robust framework for conducting such an investigation, ensuring that the generated data is both reliable and interpretable.

References

Assessing the On-Target Effects of Caffeic Acid-pYEEIE in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src Homology 2 (SH2) domain, with alternative compounds. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows to aid in the assessment of its on-target effects in a cellular context.

Performance Comparison of Src SH2 Domain Inhibitors

This compound has been identified as a high-affinity ligand for the Src family kinase (SFK) SH2 domains. Its performance, characterized by its inhibitory concentration (IC50), is compared here with other relevant compounds. Ac-pYEEIE serves as a direct structural analog, while Rosmarinic acid represents a non-phosphopeptide alternative that also targets an SFK SH2 domain.

CompoundTarget DomainIC50Compound TypeKey Findings
This compound Lck SH2PotentPhosphopeptideExhibits approximately 30-fold greater binding affinity for the GST-Lck-SH2 domain compared to Ac-pYEEIE, indicating a significant enhancement of inhibitory potential due to the caffeic acid moiety.[1]
Ac-pYEEIE Lck SH2-PhosphopeptideA foundational phosphopeptide inhibitor of the Src family SH2 domains, often used as a reference compound.
Rosmarinic acid Lck SH27 µMNon-phosphopeptideA natural compound that demonstrates specific inhibitory activity against the Lck SH2 domain and has been shown to modulate T-cell activation and IL-2 gene expression.[1]

Signaling Pathway Inhibition

The primary target of this compound is the SH2 domain of Src family kinases. The Src signaling pathway is a critical regulator of numerous cellular processes, including proliferation, migration, and survival. In its inactive state, the Src kinase is autoinhibited through an intramolecular interaction where its own SH2 domain binds to a phosphorylated tyrosine residue at the C-terminus. This compound acts as a competitive inhibitor, binding to the SH2 domain and preventing this intramolecular interaction, which can disrupt the downstream signaling cascade.

Src Signaling Pathway and Inhibition by this compound cluster_0 Inactive State cluster_1 Activation Inactive_Src Inactive Src Kinase SH2_domain SH2 Domain Kinase_domain_inactive Kinase Domain (Inactive) Active_Src Active Src Kinase Inactive_Src->Active_Src Conformational Change pY pTyr527 SH2_domain->pY Intramolecular binding Kinase_domain_active Kinase Domain (Active) SH2_domain_free SH2 Domain (Free) Downstream_Signaling Downstream Signaling (Proliferation, Migration, Survival) Active_Src->Downstream_Signaling Phosphorylates Substrates Growth_Factor_Receptor Growth Factor Receptor (e.g., PDGFR, EGFR) Growth_Factor_Receptor->Inactive_Src Activates Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->SH2_domain Inhibits Binding

Src kinase activation and inhibition by this compound.

Experimental Protocols

To assess the on-target effects of this compound in a cellular context, a variety of assays can be employed. Below are detailed protocols for a mammalian two-hybrid assay to confirm target engagement and a cell migration assay to evaluate the functional consequences of Src SH2 inhibition.

Mammalian Two-Hybrid (M2H) Assay for SH2 Domain Interaction

This assay is designed to detect the inhibition of the interaction between the Src SH2 domain and its phosphotyrosine ligand within living mammalian cells.[2]

Materials:

  • Mammalian expression vectors:

    • pBIND-Src-SH2 (containing the GAL4 DNA-binding domain fused to the Src SH2 domain)

    • pACT-pY-ligand (containing the VP16 activation domain fused to a phosphotyrosine-containing peptide, e.g., pYEEI)

  • pG5luc reporter plasmid (containing a luciferase gene under the control of a GAL4-responsive promoter)

  • Mammalian cell line (e.g., HEK293T)

  • Transfection reagent

  • This compound and control compounds

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the pBIND-Src-SH2, pACT-pY-ligand, and pG5luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds (e.g., a known inactive compound or vehicle).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition of the SH2-ligand interaction for each concentration of this compound.

Experimental Workflow for Mammalian Two-Hybrid Assay Start Start Cell_Seeding Seed Mammalian Cells Start->Cell_Seeding Transfection Co-transfect with - pBIND-Src-SH2 - pACT-pY-ligand - pG5luc Cell_Seeding->Transfection Compound_Treatment Treat with this compound or Controls Transfection->Compound_Treatment Incubation Incubate for 24h Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Analyze Data and Determine Inhibition Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Workflow for the Mammalian Two-Hybrid Assay.

Wound Healing/Scratch Assay for Cell Migration

This assay assesses the effect of this compound on cell migration, a process often regulated by Src kinase activity.

Materials:

  • Cancer cell line with high migratory potential (e.g., MDA-MB-231)

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Cell culture medium

  • This compound and control compounds

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow them to 90-100% confluency.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Replace the medium with fresh medium containing different concentrations of this compound or control compounds.

  • Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator.

  • Image Acquisition (Subsequent Time Points): Capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the scratch at each time point for all treatment conditions. Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between cells treated with this compound and the controls.

This comprehensive guide provides a framework for the systematic evaluation of this compound's on-target effects. By employing the outlined comparative data, signaling pathway context, and experimental protocols, researchers can effectively characterize the cellular impact of this potent Src SH2 domain inhibitor.

References

Cross-Validation of Caffeic Acid-Peptide Interactions: A Methodological Comparison with Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug discovery and molecular biology research is the validation of interactions between small molecules, such as the naturally occurring polyphenol Caffeic Acid, and peptides. This guide provides a comparative overview of methodologies for cross-validating such interactions, with a particular focus on integrating biochemical assays with genetic approaches. While the specific peptide "pYEEIE" referenced in the topic is not found in publicly available scientific literature, this guide will utilize known interactions between Caffeic Acid and various peptides to illustrate the principles and protocols for robust cross-validation.

It is highly probable that "pYEEIE" is a typographical error or an internal designation for a peptide not yet described in public research. This guide will therefore proceed by outlining the established effects of Caffeic Acid and general principles of peptide-small molecule interactions, which can be applied once the correct identity of the peptide of interest is established.

Caffeic Acid: A Bioactive Phenolic Compound

Caffeic Acid is a well-studied phenolic compound found in numerous plant sources, including coffee, fruits, and vegetables.[1][2] It is known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] These effects are mediated through its interaction with various cellular components, including proteins and signaling pathways. Caffeic Acid has been shown to modulate key signaling cascades such as the PI3K/Akt, MAPK, and NF-κB pathways.[4]

Validating Peptide-Small Molecule Interactions: A Multi-faceted Approach

Confirming a direct interaction between a small molecule like Caffeic Acid and a peptide requires a combination of biophysical, biochemical, and genetic methods. Each approach provides a different layer of evidence to build a comprehensive picture of the interaction.

Several techniques can be used to initially identify and characterize the binding between a peptide and a small molecule in vitro.

Table 1: Comparison of In Vitro Methods for Validating Peptide-Small Molecule Interactions

MethodPrincipleQuantitative Data ObtainedAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the interaction in a label-free, solution-based format.Requires relatively large amounts of purified, soluble material. Not suitable for very high or low affinity interactions.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.Binding affinity (KD), association (ka) and dissociation (kd) rate constants.High sensitivity, real-time monitoring of binding kinetics, requires small sample volumes.One binding partner must be immobilized, which can affect its conformation and activity. Non-specific binding can be an issue.
Fluorescence Spectroscopy Measures changes in the intrinsic fluorescence of a protein (e.g., tryptophan residues) upon ligand binding.Binding affinity (KD), binding constant (Ka).High sensitivity, relatively simple and rapid.The protein must contain fluorescent amino acids. The ligand should not interfere with the fluorescence signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of atomic nuclei upon ligand binding.Binding site mapping, structural changes upon binding, binding affinity (KD).Provides detailed structural information about the interaction at the atomic level.Requires specialized equipment and expertise. Can be time-consuming and requires high sample concentrations.

ITC is a powerful method to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.

Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of the Caffeic Acid-peptide interaction.

Materials:

  • Purified peptide of interest

  • Caffeic Acid

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide and Caffeic Acid in the same buffer to minimize buffer mismatch effects.

    • Degas both solutions to prevent air bubbles.

    • Accurately determine the concentrations of the peptide and Caffeic Acid solutions using a suitable method (e.g., UV-Vis spectroscopy).

  • ITC Experiment:

    • Load the peptide solution into the sample cell of the ITC instrument.

    • Load the Caffeic Acid solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of Caffeic Acid into the peptide solution. The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of Caffeic Acid to the peptide.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Cross-Validation with Genetic Approaches

Genetic methods provide in vivo or cellular context to the biochemical findings, helping to establish the biological relevance of the interaction.

Table 2: Genetic Approaches for Cross-Validating Peptide-Small Molecule Interactions

MethodPrincipleKey OutcomesAdvantagesLimitations
Yeast Two-Hybrid (Y2H) System A protein-protein interaction in yeast activates a reporter gene. This can be adapted to screen for small molecules that disrupt or stabilize the interaction.Identification of small molecules that modulate a known protein-peptide interaction.High-throughput screening capability, in vivo context.Prone to false positives and negatives. The interaction must occur in the yeast nucleus.
Reporter Gene Assays A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is regulated by a signaling pathway of interest.Quantification of the effect of the peptide and/or small molecule on a specific signaling pathway.Highly sensitive and quantitative. Can be adapted for high-throughput screening.Provides an indirect measure of the interaction's effect. The signaling pathway must be well-characterized.
CRISPR-Cas9 Gene Editing Allows for precise modification of the gene encoding the target protein or peptide.Validation of the target's role in the observed phenotype. Identification of key residues for the interaction.High specificity and efficiency. Enables the study of the interaction in a more native cellular context.Off-target effects can be a concern. Requires careful design and validation of guide RNAs.
Site-Directed Mutagenesis Specific amino acid residues in the peptide or its target protein are mutated.Identification of the specific amino acids that are critical for the interaction with the small molecule.Provides detailed information about the binding interface.Can be labor-intensive if many residues need to be tested. Mutations can sometimes lead to protein misfolding.

This protocol describes how to use a luciferase reporter assay to investigate if the interaction between Caffeic Acid and a peptide of interest modulates the NF-κB signaling pathway.

Objective: To determine if Caffeic Acid and the peptide of interest synergistically or antagonistically affect NF-κB transcriptional activity.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid (contains the luciferase gene under the control of an NF-κB responsive promoter)

  • Plasmid for expressing the peptide of interest (if not endogenously expressed)

  • Control plasmid (e.g., expressing GFP)

  • Lipofectamine or other transfection reagent

  • Caffeic Acid

  • TNF-α (or another NF-κB activator)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and either the peptide expression plasmid or a control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the cells with different concentrations of Caffeic Acid, the peptide (if applied exogenously), or a combination of both.

    • Include control groups: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells stimulated with TNF-α to induce NF-κB activity.

  • Luciferase Assay:

    • After the desired treatment period (e.g., 6-24 hours), lyse the cells.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration or co-transfected Renilla luciferase activity).

    • Compare the NF-κB activity in the different treatment groups to determine the effect of Caffeic Acid and the peptide on the signaling pathway.

Visualizing Signaling Pathways and Workflows

To facilitate understanding, the signaling pathways and experimental workflows can be visualized using diagrams.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor IKK IKK Receptor->IKK Caffeic Acid Caffeic Acid Caffeic Acid->IKK Inhibits Peptide Peptide Peptide->Receptor Binds IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Regulates

Caption: Caffeic Acid's inhibitory effect on the NF-κB signaling pathway.

Experimental_Workflow cluster_1 In Vitro Validation cluster_2 Genetic Cross-Validation ITC ITC Biophysical_Data Binding Affinity Kinetics ITC->Biophysical_Data SPR SPR SPR->Biophysical_Data Cellular_Data Pathway Modulation Target Validation Biophysical_Data->Cellular_Data Informs Reporter_Assay Reporter_Assay Reporter_Assay->Cellular_Data CRISPR CRISPR CRISPR->Cellular_Data

Caption: Workflow for cross-validating a small molecule-peptide interaction.

Conclusion

References

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